Decanoyl-RVKR-CMK TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C36H67ClF3N11O7 |
|---|---|
Molecular Weight |
858.4 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26+,29-;/m0./s1 |
InChI Key |
QYMXBIIZDOWKAX-GRDOVIKDSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Decanoyl-RVKR-CMK: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, irreversible, and cell-permeable inhibitor of proprotein convertases (PCs), a family of serine endoproteases.[1][2] Its primary mechanism of action involves the covalent modification of the active site of these enzymes, thereby preventing the proteolytic processing of a wide array of precursor proteins. This inhibitory activity has significant implications for various physiological and pathological processes, including viral infections, cancer, and neuroendocrine functions. This guide provides a comprehensive overview of the mechanism of action of Decanoyl-RVKR-CMK, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Core Mechanism of Action: Inhibition of Proprotein Convertases
Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone that acts as a competitive inhibitor of subtilisin/kexin-like proprotein convertases.[1][2] This family includes seven key enzymes: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[3] These enzymes are crucial for the maturation of a multitude of precursor proteins, which they cleave at specific basic amino acid recognition sites.
The inhibitory action of Decanoyl-RVKR-CMK is attributed to its peptide sequence (Arg-Val-Lys-Arg), which mimics the consensus cleavage site of many PC substrates. This allows the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then irreversibly alkylates a critical histidine residue within the enzyme's catalytic triad.[4] This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates. X-ray diffraction studies have elucidated this interaction, highlighting the formation of a hemiketal tetrahedral intermediate between the Ser368 of furin and the carbonyl carbon of Decanoyl-RVKR-CMK.[4]
Signaling Pathway of Proprotein Convertase Inhibition
The following diagram illustrates the general mechanism of proprotein convertase inhibition by Decanoyl-RVKR-CMK.
References
A Technical Guide to Proprotein Convertase Inhibition by Decanoyl-RVKR-CMK
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Decanoyl-RVKR-CMK, a potent, cell-permeable, and irreversible inhibitor of the proprotein convertase (PC) family of enzymes. Proprotein convertases are critical for the maturation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins[1][2][3]. Their role in pathological processes such as viral infection and cancer makes them significant therapeutic targets[1][4][5]. Decanoyl-RVKR-CMK serves as a vital research tool for elucidating the function of these enzymes and as a lead compound in drug discovery.
Mechanism of Action
Decanoyl-RVKR-CMK, also known as Decanoyl-Arg-Val-Lys-Arg-chloromethylketone, is a synthetic, modified peptide inhibitor[1]. Its mechanism is twofold:
-
Target Specificity : The peptide sequence Arg-Val-Lys-Arg (RVKR) mimics the polybasic cleavage site recognized by a subset of proprotein convertases, including furin, PC1/3, PC5/6, and PACE4[2][3]. This sequence directs the inhibitor to the enzyme's active site.
-
Irreversible Inhibition : The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad. This alkylation results in the irreversible inactivation of the enzyme.
The decanoyl group, a ten-carbon acyl chain, enhances the cell permeability of the molecule, allowing it to inhibit both extracellular and intracellular proprotein convertases[1][6].
Quantitative Inhibition Data
Decanoyl-RVKR-CMK is a pan-inhibitor of the seven subtilisin/kexin-like proprotein convertases[1][7]. Its inhibitory potency varies among the different family members.
Table 1: Inhibitory Constants (Ki) of Decanoyl-RVKR-CMK
| Proprotein Convertase | Ki Value (nM) |
|---|---|
| PC2 (SPC2) | 0.36 |
| PC5/6 (SPC6) | 0.12 |
| PC7 (SPC7) | 0.12 |
| Furin (SPC1) | ~1.0 |
| PC1/3 (SPC3) | 2.0 |
| PACE4 (SPC4) | 3.6 |
Data sourced from[8].
Table 2: Half-Maximal Inhibitory Concentrations (IC50) in Cell-Based Assays
| Application / Virus | Assay Type | IC50 Value |
|---|---|---|
| SARS-CoV-2 | Plaque Reduction Assay | 57 nM |
| HPV16 | Pseudovirus Infection Assay | ~50 nM |
Affected Signaling Pathways and Biological Processes
By blocking proprotein convertases, Decanoyl-RVKR-CMK disrupts numerous biological pathways that depend on the proteolytic maturation of precursor proteins.
-
Viral Pathogenesis : The inhibitor blocks the maturation of viral envelope glycoproteins, which is essential for the infectivity of many viruses, including SARS-CoV-2, flaviviruses (like Zika and Japanese Encephalitis Virus), and human cytomegalovirus[6][9][10]. For SARS-CoV-2, it prevents the furin-mediated cleavage of the Spike (S) protein, a critical step for viral entry into host cells[9][12].
-
Endocrine and Neuronal Function : It inhibits the processing of prohormones and neuropeptides, such as proendothelin-1 (proET-1) and the neuronal polypeptide VGF, affecting processes like vasoconstriction and regulated secretion in neuronal cells[7][9][10].
-
Cell Growth and Differentiation : The inhibitor has been shown to interfere with the Notch1 signaling pathway by preventing the processing of the Notch1 receptor[13]. This pathway is crucial for cell-fate determination, and its inhibition can promote the differentiation of ciliated cells in the airway epithelium[13].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are representative protocols for in vitro and cell-based assays.
This protocol is adapted from methodologies used for screening furin-like enzymatic activities in cell lysates[14].
Objective : To determine the IC50 value of Decanoyl-RVKR-CMK against proprotein convertase activity in a cell-free system.
Materials and Reagents :
-
Cell line expressing the target PC (e.g., A549 cells for furin-like activity)[14].
-
Lysis Buffer (20 mM HEPES-KOH pH 7.4, 0.5% Triton X-100, 1 mM CaCl₂)[14].
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100).
-
Fluorogenic peptide substrate (e.g., Boc-RVRR-MCA).
-
Decanoyl-RVKR-CMK stock solution (in water or DMSO).
-
96-well black microplate.
-
Fluorometer (Excitation/Emission ~380/460 nm).
Procedure :
-
Prepare Cell Lysate : Culture cells to confluency, wash with PBS, and collect by scraping. Resuspend the cell pellet in 2x Lysis Buffer (1 mL per 1x10⁶ cells), vortex for 5 minutes, and centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant containing the enzyme[14].
-
Set up Reactions : In a 96-well plate, add varying concentrations of Decanoyl-RVKR-CMK to the wells.
-
Pre-incubation : Add the cell lysate (enzyme source) to each well and pre-incubate with the inhibitor for 15-30 minutes at 37°C to allow for binding.
-
Initiate Reaction : Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence : Immediately begin kinetic reading of fluorescence intensity over 30-60 minutes at 37°C.
-
Data Analysis : Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol describes a standard method to evaluate the efficacy of an antiviral compound against a plaque-forming virus, such as Zika Virus (ZIKV) or SARS-CoV-2[6][9].
Objective : To determine the IC50 of Decanoyl-RVKR-CMK on viral infectivity.
Materials and Reagents :
-
Susceptible host cells (e.g., Vero cells).
-
Target virus stock with a known titer.
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Overlay medium (e.g., culture medium with carboxymethyl cellulose or agar).
-
Decanoyl-RVKR-CMK stock solution.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., crystal violet).
Procedure :
-
Cell Seeding : Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.
-
Infection : Remove the culture medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Inhibitor Treatment : After adsorption, wash the cells to remove unadsorbed virus. Add an overlay medium containing serial dilutions of Decanoyl-RVKR-CMK. Include a "no inhibitor" control.
-
Incubation : Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Fix and Stain : Remove the overlay medium. Fix the cells with the fixing solution and then stain with crystal violet. The stain will color the living cells, leaving clear zones (plaques) where cells have been killed by the virus.
-
Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value from the dose-response curve.
Summary and Conclusion
Decanoyl-RVKR-CMK is a cornerstone tool for studying the biology of proprotein convertases. As a potent, irreversible, and cell-permeable pan-inhibitor, it has been instrumental in demonstrating the roles of PCs in a multitude of physiological and pathological processes[1][6]. Its utility in virology, oncology, and neurobiology research is well-documented[9][15]. For drug development professionals, it represents a classic example of a peptide-based covalent inhibitor and serves as a benchmark for the development of more selective and clinically viable PC inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Proprotein Convertase PC7: UNIQUE ZYMOGEN ACTIVATION AND TRAFFICKING PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proprotein convertase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decanoyl-RVKR-CMK | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]
- 10. Decanoyl-RVKR-CMK | Furin Inhibitors: R&D Systems [rndsystems.com]
- 11. pnas.org [pnas.org]
- 12. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]
- 13. Proprotein convertase inhibition promotes ciliated cell differentiation - a potential mechanism for the inhibition of Notch1 signalling by decanoyl-RVKR-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for inhibitory effects of crude drugs on furin-like enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Decanoyl-RVKR-CMK TFA: A Technical Guide to its Role as a Viral Furin Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, irreversible inhibitor of proprotein convertases, with a particularly significant role in virology as a furin inhibitor. Furin, a host cell protease, is crucial for the maturation of numerous viral envelope glycoproteins, a process essential for viral infectivity, entry, and propagation. By targeting this host-dependent mechanism, this compound presents a broad-spectrum antiviral strategy. This technical guide provides a comprehensive overview of the mechanism of action, quantitative antiviral efficacy, and experimental protocols related to this compound, serving as a critical resource for researchers in virology and drug development.
Introduction
The emergence and re-emergence of viral pathogens underscore the urgent need for effective antiviral therapeutics. A promising strategy in antiviral drug development is the targeting of host factors that are essential for viral replication, as this can offer broad-spectrum activity and a higher barrier to the development of viral resistance. One such class of host factors is the proprotein convertase family of serine proteases, with furin being a prominent member.
Furin is a ubiquitously expressed endoprotease that processes a wide array of precursor proteins in the late secretory pathway.[1] Many viruses have evolved to exploit furin for the proteolytic cleavage of their envelope glycoproteins, a critical step for their maturation and infectivity.[1][2] This cleavage event often exposes the fusion peptide, which is necessary for the virus to fuse with host cell membranes and release its genetic material into the cytoplasm.[3]
Decanoyl-RVKR-CMK is a synthetic, small-molecule peptidyl chloromethylketone that acts as an irreversible inhibitor of furin and other related proprotein convertases.[4] Its sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site recognized by furin. The decanoyl group enhances cell permeability, while the chloromethylketone (CMK) moiety irreversibly alkylates the active site histidine of the protease. This guide delves into the technical aspects of this compound's role in virology.
Mechanism of Action in Virology
This compound exerts its antiviral effect by inhibiting the furin-mediated cleavage of viral envelope glycoproteins.[4][5] This inhibition disrupts the viral life cycle at a critical maturation step, leading to the production of non-infectious or poorly infectious virions.
The general mechanism can be summarized as follows:
-
Viral Glycoprotein Synthesis: Viral envelope glycoproteins are synthesized as inactive precursors in the host cell's endoplasmic reticulum.
-
Trafficking and Cleavage: These precursors are then transported through the Golgi apparatus, where they encounter furin. Furin recognizes and cleaves the precursor protein at a specific polybasic cleavage site.[3][6]
-
Inhibition by this compound: In the presence of the inhibitor, the active site of furin is blocked.[4] This prevents the cleavage of the viral glycoprotein precursor.
-
Consequences of Inhibition: The resulting virions carry uncleaved glycoproteins on their surface. These virions may be impaired in their ability to bind to host cell receptors and/or mediate membrane fusion, thus blocking viral entry into new host cells.[4][5]
This mechanism has been demonstrated to be effective against a range of enveloped viruses that rely on furin for their activation, including members of the Flaviviridae, Coronaviridae, and Paramyxoviridae families.[2][4][5]
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against several viruses in vitro. The following tables summarize the key quantitative data from published studies.
Table 1: Antiviral Activity against Flaviviruses
| Virus | Cell Line | Assay | Parameter | Value | Reference |
| Zika Virus (ZIKV) | Vero | Plaque Reduction Assay | IC50 | 18.59 µM | [7] |
| Zika Virus (ZIKV) | Vero | qRT-PCR | Viral RNA Reduction (100 µM) | ~2 log10 | [4] |
| Japanese Encephalitis Virus (JEV) | Vero | Plaque Reduction Assay | IC50 | 19.91 µM | [7] |
| Japanese Encephalitis Virus (JEV) | Vero | qRT-PCR | Viral RNA Reduction (100 µM) | 2.2 log10 | [4] |
Table 2: Antiviral Activity against Coronaviruses
| Virus | Cell Line | Assay | Parameter | Value | Reference |
| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | IC50 | 0.057 µM (57 nM) | [5][8] |
| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | Selectivity Index (SI) | 5,567 | [5] |
Signaling Pathways and Experimental Workflows
Furin-Mediated Viral Glycoprotein Processing and Inhibition
The following diagram illustrates the central role of furin in processing viral glycoproteins and how this compound intervenes in this pathway.
Caption: Furin-mediated cleavage of viral glycoproteins and its inhibition by Decanoyl-RVKR-CMK.
Experimental Workflow for Antiviral Activity Assessment
This diagram outlines a typical experimental workflow to evaluate the antiviral efficacy of this compound.
Caption: A generalized experimental workflow for assessing the antiviral activity of Decanoyl-RVKR-CMK.
Detailed Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound stock solution
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the viral inoculum and add the different concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
After a 1-hour incubation, remove the inhibitor-containing medium and overlay the cells with the overlay medium containing the respective concentrations of the inhibitor.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA in infected cells or in the supernatant, providing a measure of viral replication and release.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (containing DNA polymerase and dNTPs)
-
Virus-specific primers and probe
-
qPCR instrument
Procedure:
-
Infect cells with the virus and treat with this compound as described in the plaque reduction assay protocol.
-
At a specific time post-infection (e.g., 24, 36, or 48 hours), harvest the cell supernatant and/or the cells.[4]
-
Extract total RNA from the samples using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and a virus-specific primer or random hexamers.
-
Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe.
-
Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to enable absolute quantification of viral genome copies.
-
Analyze the qPCR data to determine the viral RNA copy number in each sample.
-
Compare the viral RNA levels in inhibitor-treated samples to those in vehicle-treated controls to determine the extent of inhibition.[4]
Western Blot Analysis of Viral Glycoprotein Cleavage
This technique is used to directly visualize the effect of this compound on the cleavage of the viral glycoprotein precursor.
Materials:
-
Infected and treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody specific for the viral glycoprotein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Infect cells and treat with this compound.
-
At a designated time post-infection, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the viral glycoprotein. This antibody should be able to detect both the precursor and the cleaved forms.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the resulting bands. In the presence of an effective concentration of this compound, there will be an accumulation of the uncleaved precursor form of the glycoprotein and a reduction in the cleaved form compared to the control.[4][9]
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of broad-spectrum antiviral drugs. Its mechanism of action, targeting a host protease essential for the maturation of numerous viruses, offers a compelling therapeutic strategy. This guide has provided a detailed technical overview of its role in virology, including its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation. Further research into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the potential of this and other furin inhibitors into clinical applications.
References
- 1. The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 3. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]
- 4. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furin cleavage sites naturally occur in coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viruses | Free Full-Text | Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage [mdpi.com]
- 8. rndsystems.com [rndsystems.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Cellular Targets of Decanoyl-RVKR-CMK TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of the proprotein convertase (PC) family of enzymes. These enzymes play a crucial role in the post-translational modification and activation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins. By targeting these key processing enzymes, Decanoyl-RVKR-CMK serves as a valuable tool for studying the physiological roles of PCs and as a potential therapeutic agent in various diseases, including cancer and infectious diseases. This guide provides a comprehensive overview of the cellular targets of Decanoyl-RVKR-CMK, presenting quantitative inhibitory data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways and mechanisms of action.
Primary Cellular Targets: The Proprotein Convertase Family
The primary cellular targets of Decanoyl-RVKR-CMK are the subtilisin/kexin-like proprotein convertases.[1][2][3] This family of serine endoproteases is responsible for the proteolytic cleavage of precursor proteins at specific basic amino acid recognition sites, a critical step in their maturation and activation. Decanoyl-RVKR-CMK has been shown to inhibit all seven members of this family.[1][2][3]
Quantitative Inhibitory Activity
The inhibitory potency of Decanoyl-RVKR-CMK against various proprotein convertases has been quantified through in vitro enzyme assays, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Target Enzyme | Alias(es) | Ki (nM) | IC50 (nM) |
| Furin | SPC1 | ~1[4] | 1.3 ± 3.6[4] |
| PC1/3 | PC1, PC3, SPC3 | 2.0[4] | - |
| PC2 | SPC2 | 0.36[4] | - |
| PC4 | PACE4, SPC4 | 3.6[4] | - |
| PC5/6 | PC5, PC6, SPC6 | 0.12[4] | 0.17 ± 0.21[4] |
| PC7 | LPC, PC8, SPC7 | 0.12[4] | 0.54 ± 0.68[4] |
| PCSK6 | - | - | 0.65 ± 0.43[4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Mechanism of Action
Decanoyl-RVKR-CMK is a peptidyl chloromethylketone that acts as an irreversible, covalent inhibitor.[1][4][5] The Arg-Val-Lys-Arg (RVKR) sequence mimics the consensus cleavage site of many proprotein convertase substrates. This allows the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then irreversibly alkylates a critical histidine residue in the enzyme's catalytic triad, leading to the inactivation of the protease.[4] X-ray diffraction studies have confirmed that the interaction involves the formation of a hemiketal tetrahedral intermediate between the inhibitor and the active site residues Ser368, His194, and Asp153 of furin.[4]
Downstream Cellular and Physiological Consequences of Inhibition
The inhibition of proprotein convertases by Decanoyl-RVKR-CMK leads to a variety of downstream cellular and physiological effects due to the blockade of precursor protein processing.
Inhibition of Viral Glycoprotein Cleavage and Viral Entry
A significant area of research for Decanoyl-RVKR-CMK is its antiviral activity. Many viruses, including coronaviruses (e.g., SARS-CoV-2), flaviviruses (e.g., Zika, Dengue), and influenza virus, rely on host proprotein convertases, particularly furin, to cleave their envelope glycoproteins.[2][5][6] This cleavage is often essential for viral entry into host cells.
-
SARS-CoV-2: Decanoyl-RVKR-CMK inhibits the furin-mediated cleavage of the SARS-CoV-2 spike protein, which is a critical step for viral fusion with the host cell membrane.[2][3] It has been shown to block viral cell entry with an IC50 of 57 nM in a plaque reduction assay.[2][3]
-
Flaviviruses: This inhibitor has been demonstrated to block the maturation of flaviviruses, such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV), by inhibiting the furin-mediated cleavage of the precursor membrane protein (prM) to the mature membrane protein (M).[5][7] This results in the release of immature, non-infectious viral particles.[5][7]
Modulation of Signaling Pathways
Proprotein convertases are involved in the processing of various signaling molecules. Inhibition by Decanoyl-RVKR-CMK can therefore modulate these pathways.
-
Notch Signaling: Decanoyl-RVKR-CMK has been shown to inhibit the processing of Notch1, a key receptor in a signaling pathway that regulates cell fate decisions, proliferation, and differentiation.[8] This inhibition promotes the differentiation of ciliated cells in human nasal epithelial cells.[8]
Other Notable Effects
-
Endothelin-1 (ET-1) Processing: The inhibitor abolishes the processing of proendothelin-1 (proET-1) in endothelial cells, which is a crucial step in the production of the potent vasoconstrictor ET-1.[2][3]
-
Neuroendocrine Peptide Secretion: In PC12 cells, Decanoyl-RVKR-CMK suppresses the regulated secretion and maturation of the neuroendocrine polypeptide VGF.[2][3][9]
-
Cancer Research: The inhibitor has been investigated for its potential in cancer therapy. It has been shown to impair the maturation of the insulin-like growth factor 1 receptor (IGF-1R) in skin squamous cell carcinoma cell lines, leading to decreased tumor cell proliferation. Topical application has also been shown to reduce tumor incidence and metastasis in mouse models of skin cancer.
Experimental Protocols
Detailed experimental protocols are specific to each research study. However, a general methodology for determining the inhibitory activity of Decanoyl-RVKR-CMK on a proprotein convertase is outlined below.
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the IC50 value of Decanoyl-RVKR-CMK for a specific proprotein convertase.
Materials:
-
Recombinant purified proprotein convertase (e.g., Furin)
-
Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC)
-
Decanoyl-RVKR-CMK
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Decanoyl-RVKR-CMK in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a specific volume of the inhibitor dilution (or vehicle control).
-
Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizations
Signaling Pathway: Proprotein Convertase-Mediated Protein Maturation
Caption: Proprotein convertase processing pathway and the inhibitory action of Decanoyl-RVKR-CMK.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Logical Relationship: Inhibition of Viral Entry
Caption: Logical diagram illustrating how Decanoyl-RVKR-CMK inhibits viral entry.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
Decanoyl-RVKR-CMK TFA: A Technical Guide to Kex2 Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Decanoyl-RVKR-CMK TFA as a potent inhibitor of Kex2 protease. It covers the inhibitor's mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its role in the context of cellular protein processing pathways.
Introduction to Kex2 Protease and Decanoyl-RVKR-CMK
Kex2 protease (also known as kexin) is a calcium-dependent serine protease found in the yeast Saccharomyces cerevisiae.[1] It is the original member and prototype of the proprotein convertase (PC) family, a group of subtilisin-like endoproteases crucial for the maturation of a wide variety of precursor proteins in the eukaryotic secretory pathway.[2][3][4] Kex2 resides in a late Golgi compartment and proteolytically activates proproteins by cleaving C-terminal to specific pairs of basic amino acids, primarily Lys-Arg and Arg-Arg.[1][5][6] Its substrates in yeast include the precursors to the α-mating pheromone and the killer toxin.[5]
Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK) is a synthetic, peptide-based inhibitor designed to target Kex2 and its homologs.[3][7] Key features include:
-
Peptide Sequence (RVKR): Mimics the consensus recognition site of proprotein convertases, conferring specificity.
-
Decanoyl Group: A ten-carbon acyl chain attached to the N-terminus that increases the molecule's hydrophobicity and cell permeability.[4]
-
Chloromethylketone (CMK): An irreversible reactive group at the C-terminus that forms a covalent bond with the active site histidine of the protease, leading to permanent inactivation.[4]
Decanoyl-RVKR-CMK is a broad-spectrum inhibitor, showing activity against all seven members of the mammalian proprotein convertase family, including Furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[7][8]
Mechanism of Inhibition
Decanoyl-RVKR-CMK acts as a suicide inhibitor. The RVKR peptide sequence directs the molecule to the active site of Kex2. Once bound, the chloromethylketone (CMK) moiety covalently alkylates the imidazole side chain of the catalytic histidine residue. This irreversible modification permanently inactivates the enzyme, preventing it from processing its natural substrates.
Quantitative Inhibition Data
Decanoyl-RVKR-CMK has been characterized against Kex2 and other homologous proprotein convertases. The following table summarizes key quantitative data from the literature. It is important to note that while Decanoyl-RVKR-CMK is widely used as a Kex2 inhibitor, much of the recent quantitative analysis has focused on its potent inhibition of the human homolog, furin.
| Target Protease | Inhibitor | Parameter | Value | Notes |
| Kex2 | Decanoyl-RVKR-CMK | Ki | 8.45 µM | Peptide-based CMK inhibitor targeting secreted soluble kexin. |
| Kex2 | Pro-Nvl-Tyr-Lys-Arg-CMK | Ki | 3.7 nM | A highly potent peptidyl chloromethane inhibitor.[3] |
| Furin | Decanoyl-RVKR-CMK | IC50 | 57 nM | Inhibition of SARS-CoV-2 spike protein cleavage. |
For context, Kex2 is a highly efficient enzyme. Kinetic studies using optimal fluorogenic peptide substrates have demonstrated catalytic efficiencies (kcat/KM) in the range of 1–5 x 10⁷ M⁻¹s⁻¹.[1][2][9]
Signaling Pathway and Experimental Workflow
Visualizations of the biological context and experimental application of Kex2 inhibition are provided below using the DOT language.
References
- 1. pnas.org [pnas.org]
- 2. Internally consistent libraries of fluorogenic substrates demonstrate that Kex2 protease specificity is generated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proprotein convertase inhibition: Paralyzing the cell’s master switches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Decanoyl-RVKR-CMK | TargetMol [targetmol.com]
- 9. pnas.org [pnas.org]
An In-depth Technical Guide to the Cellular Functions of Decanoyl-RVKR-CMK
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible small-molecule inhibitor of the subtilisin/kexin-like family of proprotein convertases (PCs). By targeting the active site of these crucial enzymes, Decanoyl-RVKR-CMK prevents the proteolytic maturation of a wide array of precursor proteins. This guide provides a comprehensive overview of its mechanism of action, its impact on critical cellular signaling pathways, and its applications in virology, oncology, and cell biology. Detailed quantitative data, experimental protocols, and pathway diagrams are presented to facilitate its use as a powerful research tool and to inform its potential as a therapeutic agent.
Introduction to Proprotein Convertases (PCs)
Proprotein convertases are a family of calcium-dependent serine endoproteases that cleave precursor proteins at specific basic amino acid residues, typically after an Arg-X-Lys/Arg-Arg motif.[1] This proteolytic processing is a fundamental post-translational modification step required for the activation of numerous proteins, including hormones, growth factors, receptors, and viral glycoproteins.[2] The nine members of the PC family are PC1/3, PC2, Furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9. Among these, the seven subtilisin/kexin-like members are the primary targets of Decanoyl-RVKR-CMK.[3] Given their central role in physiology and pathology, PCs are significant targets for therapeutic intervention in diseases like cancer and viral infections.[3][4]
Decanoyl-RVKR-CMK: Mechanism of Action
Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone.[5] Its design incorporates two key features:
-
A Specificity Sequence (RVKR): This tetrapeptide sequence mimics the consensus cleavage site recognized by furin and related PCs, allowing it to competitively bind to the enzyme's active site.[1]
-
A Reactive Warhead (CMK): The chloromethylketone moiety is a highly electrophilic group that acts as an irreversible inhibitor.[1]
Upon binding, the CMK group forms a covalent bond with the active-site histidine residue (part of the catalytic triad) of the protease, leading to its irreversible inactivation.[1][6] The N-terminal decanoyl group enhances the molecule's lipophilicity, thereby increasing its cell permeability and allowing it to inhibit intracellular PCs located in compartments like the trans-Golgi Network.[5]
Key Cellular Functions and Signaling Pathways
Decanoyl-RVKR-CMK's broad inhibition of PCs affects multiple critical cellular and pathological processes.
Antiviral Activity
Many viruses, including coronaviruses, flaviviruses, and influenza viruses, rely on host PCs, particularly furin, to cleave their surface glycoproteins.[5][7] This cleavage is essential for viral maturation and for exposing the fusion peptide, which mediates viral entry into host cells.[7]
-
Coronaviruses (e.g., SARS-CoV-2): The Spike (S) protein of SARS-CoV-2 has a furin cleavage site at the S1/S2 boundary.[8][9] Cleavage at this site is critical for efficient cell entry and for mediating cell-cell fusion (syncytium formation), a key cytopathic effect of the virus.[8][9] Decanoyl-RVKR-CMK has been shown to abolish S protein cleavage, block viral entry, and suppress syncytium formation in infected cells.[8][9][10]
-
Flaviviruses (e.g., Zika, JEV): Flavivirus maturation involves the cleavage of the precursor membrane protein (prM) into the mature membrane protein (M) by furin in the trans-Golgi network of the host cell.[5][7] This step is crucial for producing infectious viral particles. Decanoyl-RVKR-CMK inhibits this cleavage, leading to the release of immature, non-infectious virions.[5][7]
Cancer Progression and Metastasis
PCs, especially furin and PACE4, are overexpressed in various cancers and contribute to tumor progression by activating proteins involved in proliferation, angiogenesis, and invasion.[2]
-
Growth Factor Receptor Activation: Decanoyl-RVKR-CMK impairs the maturation of the insulin-like growth factor 1 receptor (IGF-1R), a key driver of cell proliferation.[2] This leads to diminished tyrosine kinase activity of the receptor and a decrease in tumor cell proliferation.[2]
-
Tumorigenesis and Metastasis: In vivo studies using mouse models of skin chemical carcinogenesis demonstrated that topical application of Decanoyl-RVKR-CMK significantly reduced tumor incidence, multiplicity, and metastasis.[2] This highlights the potential of PC inhibition as a therapeutic strategy for solid tumors.[2]
Cellular Differentiation and Development
PCs regulate key signaling pathways involved in cell fate determination.
-
Notch Signaling: The Notch1 receptor is a key regulator of cell differentiation. Its activation requires proteolytic processing by a furin-like convertase.[11] By inhibiting this processing, Decanoyl-RVKR-CMK down-regulates the Notch signaling pathway.[11] In human nasal epithelial cells, this inhibition was shown to promote ciliated cell differentiation, suggesting a role for PC inhibitors in airway remodeling and regeneration.[11][12]
References
- 1. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proprotein Convertase Inhibition Results in Decreased Skin Cell Proliferation, Tumorigenesis, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. apexbt.com [apexbt.com]
- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]
- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 10. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proprotein convertase inhibition promotes ciliated cell differentiation - a potential mechanism for the inhibition of Notch1 signalling by decanoyl-RVKR-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Decanoyl-RVKR-CMK TFA: An In-depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-RVKR-CMK is a potent, irreversible, and cell-permeable inhibitor of proprotein convertases (PCs), a family of serine proteases crucial for the maturation of a wide array of proteins. This technical guide provides a comprehensive overview of the biological activity of Decanoyl-RVKR-CMK, with a particular focus on its mechanism of action, quantitative inhibitory data, and its applications in virology and cell biology. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts. The trifluoroacetate (TFA) salt form is commonly used for this compound, though the potential influence of the counterion on biological activity should be considered in sensitive assays.[1]
Core Mechanism of Action
Decanoyl-RVKR-CMK is a peptide-based inhibitor designed to mimic the consensus cleavage sequence (Arg-X-Lys/Arg-Arg) recognized by furin and other related proprotein convertases.[2] The molecule consists of the peptide sequence Arginine-Valine-Lysine-Arginine, which provides specificity for the enzyme's active site. The N-terminus is modified with a decanoyl group to enhance cell permeability, while the C-terminus features a chloromethylketone (CMK) "warhead". This CMK group forms an irreversible covalent bond with the active site histidine residue of the protease, thereby permanently inactivating the enzyme.[2]
Its primary targets are the subtilisin/kexin-like proprotein convertases, including furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[3] By inhibiting these enzymes, Decanoyl-RVKR-CMK prevents the proteolytic processing of numerous precursor proteins, impacting a variety of cellular and pathological processes.
Quantitative Inhibitory Profile
The inhibitory potency of Decanoyl-RVKR-CMK has been quantified against several proprotein convertases and in various biological assays. The following tables summarize the available quantitative data.
| Target Enzyme | Inhibitory Constant (Ki) | Reference |
| Furin/SPC1 | ~1 nM | [3] |
| SPC2/PC2 | 0.36 nM | [3] |
| SPC3/PC1/PC3 | 2.0 nM | [3] |
| SPC4/PACE4 | 3.6 nM | [3] |
| SPC6/PC5/PC6 | 0.12 nM | [3] |
| SPC7/LPC/PC7/PC8 | 0.12 nM | [3] |
| Kex2 | 8.45 µM | [3] |
| Biological Activity | IC50 / CC50 Value | Assay/Cell Line | Reference |
| Furin Inhibition | 1.3 ± 3.6 nM | In vitro enzyme assay | [3] |
| PCSK5 Inhibition | 0.17 ± 0.21 nM | In vitro enzyme assay | [3] |
| PCSK6 Inhibition | 0.65 ± 0.43 nM | In vitro enzyme assay | [3] |
| PCSK7 Inhibition | 0.54 ± 0.68 nM | In vitro enzyme assay | [3] |
| Golgi Inhibitory Activity | 9108 ± 6187 nM | U2OS cells | [3] |
| Antiviral Activity | |||
| SARS-CoV-2 | 57 nM | Plaque reduction assay | [3] |
| Zika Virus (ZIKV) | 18.59 µM | Vero cells | [4] |
| Japanese Encephalitis Virus (JEV) | 19.91 µM | Vero cells | [4] |
| Human Papillomavirus 16 (HPV16) | ~50 nM | Pseudovirus infection assay | [5] |
| Cytotoxicity | |||
| CC50 (Vero cells) | 712.9 µM | CellTiter-GLO Assay | |
| CC50 (VeroE6 cells) | 318.2 µM | CCK-8 Assay | [6] |
Key Biological Applications and Signaling Pathways
Antiviral Activity
Decanoyl-RVKR-CMK has demonstrated broad-spectrum antiviral activity by targeting host-cell proteases that are essential for viral maturation and entry.
Flaviviruses (e.g., Zika, Dengue, JEV): Flaviviruses produce an immature, non-infectious virion containing the precursor membrane protein (prM). For the virus to become infectious, the host cell's furin protease must cleave prM to its mature form (M) in the trans-Golgi network. Decanoyl-RVKR-CMK blocks this cleavage, leading to the release of immature, non-infectious viral particles.[2][7][8]
Caption: Inhibition of Flavivirus maturation by Decanoyl-RVKR-CMK.
Coronaviruses (e.g., SARS-CoV-2): The spike (S) protein of many coronaviruses, including SARS-CoV-2, requires proteolytic cleavage at the S1/S2 and the S2' sites to mediate viral entry into host cells. The cleavage at the S1/S2 site, which contains a furin recognition motif, primes the S protein for subsequent cleavage and membrane fusion. Decanoyl-RVKR-CMK inhibits this initial furin-mediated cleavage, thereby blocking viral entry and syncytium formation.[9][10]
Caption: Inhibition of SARS-CoV-2 spike protein cleavage by Decanoyl-RVKR-CMK.
Regulation of Cell Differentiation via Notch Signaling
The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions. The Notch1 receptor undergoes a critical maturation step in the Golgi apparatus where it is cleaved by a furin-like convertase. This cleavage is necessary for its subsequent activation upon ligand binding. By inhibiting this processing step, Decanoyl-RVKR-CMK can down-regulate the Notch1 signaling pathway. This has been shown to promote ciliated cell differentiation in human nasal epithelial cells.
Caption: Decanoyl-RVKR-CMK inhibits Notch1 signaling via furin blockade.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.
General Antiviral Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of plaques by 50% (IC50).
Caption: Workflow for a typical plaque reduction antiviral assay.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate overnight.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of Decanoyl-RVKR-CMK in serum-free cell culture medium. A DMSO control should be prepared with the same final concentration of DMSO as the highest inhibitor concentration.
-
Infection: Remove the culture medium from the cells and infect with a known titer of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the respective dilutions of Decanoyl-RVKR-CMK.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as 0.1% crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. The IC50 is calculated as the concentration of the inhibitor that reduces the plaque number by 50% compared to the DMSO control.
Cytotoxicity Assay (e.g., CCK-8 or CellTiter-Glo)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., Vero) in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Replace the culture supernatant with fresh medium containing various concentrations of Decanoyl-RVKR-CMK. Include a "cells only" (no compound) control and a "medium only" (no cells) blank. Each concentration should be tested in triplicate.[2]
-
Incubation: Incubate the plate for a duration relevant to the antiviral assay (e.g., 72 hours).[2]
-
Reagent Addition: Add the viability assay reagent (e.g., CellTiter-Glo or CCK-8) to each well according to the manufacturer's instructions.
-
Measurement: After a short incubation, measure the signal (luminescence for CellTiter-Glo, absorbance for CCK-8) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined using non-linear regression analysis from the dose-response curve.
Western Blot for Protein Cleavage
This method is used to directly observe the inhibition of precursor protein cleavage.
Methodology:
-
Cell Culture and Treatment: Culture cells and infect with the virus of interest (e.g., ZIKV or JEV at an MOI of 0.2). Treat the infected cells with a working concentration of Decanoyl-RVKR-CMK (e.g., 100 µM) or a DMSO control.[8]
-
Cell Lysis: At a specific time post-infection (e.g., 36 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then probe with primary antibodies specific for the precursor (e.g., Flavivirus prM) and mature proteins (e.g., Flavivirus E). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. An increase in the ratio of precursor to mature protein in the inhibitor-treated samples indicates successful inhibition of cleavage.[8]
Conclusion
Decanoyl-RVKR-CMK TFA is a powerful research tool for studying the roles of proprotein convertases in health and disease. Its potent and irreversible inhibition of these enzymes has made it particularly valuable in the field of virology, where it has been instrumental in elucidating the mechanisms of viral entry and maturation for a diverse range of pathogens. Furthermore, its ability to modulate fundamental cellular processes like Notch signaling highlights its potential for investigation in other areas such as developmental biology and oncology. This guide provides the foundational technical information required for researchers to effectively utilize this inhibitor in their studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Notch signaling pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Decanoyl-RVKR-CMK TFA in Viral Infection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, and irreversible peptide-based inhibitor of proprotein convertases (PCs), particularly furin.[1] This inhibitor targets the conserved multi-basic amino acid cleavage site (R-X-K/R-R↓) recognized by furin and related enzymes. Many viral glycoproteins, essential for viral entry and maturation, require cleavage by host cell furin or other PCs to become fully functional.[2][3] By blocking this critical processing step, this compound has emerged as a valuable tool for studying viral pathogenesis and as a potential broad-spectrum antiviral agent.[1][4]
These application notes provide detailed protocols for utilizing this compound in viral infection assays, focusing on its role in inhibiting viral entry and replication. The protocols are intended to guide researchers in assessing the antiviral efficacy of this compound against various viruses that rely on furin-like proteases for their life cycle.
Mechanism of Action
This compound acts as a competitive inhibitor of furin and other proprotein convertases.[1] The peptide sequence Arg-Val-Lys-Arg (RVKR) mimics the consensus cleavage site of many viral glycoproteins, allowing the inhibitor to bind to the active site of the protease. The chloromethylketone (CMK) group then irreversibly alkylates a critical histidine residue in the enzyme's catalytic triad, leading to its inactivation. This inhibition prevents the proteolytic cleavage of viral precursor proteins, such as the spike protein of SARS-CoV-2 or the prM protein of flaviviruses, thereby blocking viral maturation and subsequent infection of host cells.[5][6]
Caption: Viral entry pathway and the inhibitory action of this compound on furin-mediated glycoprotein cleavage.
Data Presentation
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | Assay Type | Inhibitor Concentration | Endpoint | Result | Reference |
| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 50 µM | Viral Titer | Significant decrease in virus production | [7] |
| SARS-CoV-2 | VeroE6 | Syncytium Formation Assay | 50 µM | Syncytia Formation | Abolished syncytium formation | [7] |
| Zika Virus (ZIKV) | Vero | Plaque Assay | 100 µM | Viral Titer | Reduction in virus progeny titer | [5] |
| Zika Virus (ZIKV) | Vero | qRT-PCR | 100 µM | Viral RNA Production | Reduction in viral RNA | [5] |
| Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | 100 µM | Viral Titer | Reduction in virus progeny titer | [5] |
| Japanese Encephalitis Virus (JEV) | Vero | qRT-PCR | 100 µM | Viral RNA Production | Reduction in viral RNA | [5] |
| Respiratory Syncytial Virus (RSV) | Vero | Western Blot | Not specified | F protein cleavage | Inhibition of F protein cleavage | [8] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 Value | Reference |
| Vero | CellTiter-Glo | Not explicitly stated, but non-cytotoxic concentrations were used for antiviral assays. | [9] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay
This protocol is essential to determine the non-toxic concentrations of this compound for use in subsequent antiviral assays.
Materials:
-
Target cells (e.g., Vero, VeroE6)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.
-
After 24 hours, remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the duration of your planned antiviral experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Protocol 2: Viral Infection and Inhibition Assay
This protocol assesses the effect of this compound on viral replication.
Materials:
-
Target cells
-
Virus stock of known titer (e.g., PFU/mL)
-
This compound at non-toxic concentrations
-
Infection medium (serum-free or low-serum medium)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in the appropriate culture plates and grow to 90-100% confluency.
-
Time-of-Addition Experiment (optional but recommended):
-
Pre-treatment: Pre-incubate cells with medium containing this compound for 1-2 hours before infection. Remove the medium before adding the virus.
-
Co-treatment: Add the virus and this compound to the cells simultaneously.
-
Post-treatment: Infect the cells first, and then add the medium containing this compound at various time points post-infection (e.g., 1, 6, 12 hours).[5]
-
-
Infection:
-
Prepare the viral inoculum at the desired multiplicity of infection (MOI) in infection medium.
-
Wash the cell monolayer once with phosphate-buffered saline (PBS).
-
Adsorb the virus onto the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Inhibitor Treatment:
-
After adsorption, remove the viral inoculum and wash the cells twice with PBS.
-
Add complete cell culture medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 36, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Harvest: Collect the cell culture supernatant for viral titration (Protocol 3) and/or the cell lysate for protein or RNA analysis (Protocol 4).
Caption: A generalized workflow for conducting a viral infection and inhibition assay with this compound.
Protocol 3: Plaque Reduction Assay
This assay quantifies the amount of infectious virus produced.
Materials:
-
Supernatants from Protocol 2
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates
-
Infection medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Prepare 10-fold serial dilutions of the harvested viral supernatants in infection medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with 100-200 µL of each viral dilution for 1 hour at 37°C.
-
After adsorption, remove the inoculum and overlay the cells with overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the plaques and calculate the viral titer (PFU/mL).
-
Determine the percent inhibition of viral titer for each inhibitor concentration compared to the vehicle control.
Protocol 4: Western Blot Analysis of Viral Glycoprotein Cleavage
This protocol directly assesses the inhibitory effect of this compound on the cleavage of a specific viral glycoprotein.
Materials:
-
Cell lysates from Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody specific for the viral glycoprotein (recognizing both precursor and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells from the infection assay and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities for the uncleaved precursor and the cleaved forms of the glycoprotein to determine the extent of cleavage inhibition.[1][9]
Troubleshooting
-
High Cytotoxicity: If significant cell death is observed at the desired inhibitor concentrations, reduce the concentration or the incubation time. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
No Inhibition Observed:
-
Confirm that the virus used requires furin or a related proprotein convertase for processing. Some viruses may utilize other proteases for entry.[10]
-
Verify the activity of the this compound.
-
Optimize the inhibitor concentration and time of addition. Post-infection treatment may be more effective for some viruses.[2][5]
-
-
Variability in Results: Ensure consistent cell confluency, MOI, and incubation times across experiments.
Conclusion
This compound is a valuable research tool for investigating the role of furin and other proprotein convertases in the viral life cycle. The protocols provided herein offer a framework for assessing its antiviral activity and elucidating its mechanism of action against a variety of viruses. Proper optimization of experimental conditions, including inhibitor concentration and treatment timing, is crucial for obtaining reliable and reproducible results.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]
- 4. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage [mdpi.com]
- 6. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Middle East Respiratory Syndrome Coronavirus Spike Protein Is Not Activated Directly by Cellular Furin during Viral Entry into Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decanoyl-RVKR-CMK TFA in Western Blot Analysis of Flavivirus prM Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, in the analysis of flavivirus precursor membrane (prM) protein cleavage by western blot. This methodology is critical for studying viral maturation and for the evaluation of potential antiviral therapeutics targeting this essential host-mediated process.
Introduction
Flaviviruses, such as Dengue, Zika, and Japanese encephalitis viruses, produce immature virions containing the precursor membrane protein (prM). The cleavage of prM to its mature form (M) by the host proprotein convertase, furin, is an indispensable step for viral maturation and infectivity.[1][2][3] Decanoyl-RVKR-CMK is a cell-permeable, irreversible inhibitor of furin and related proprotein convertases, making it a valuable tool to investigate and inhibit flavivirus maturation.[2][4] By blocking furin activity, Decanoyl-RVKR-CMK leads to an accumulation of uncleaved prM, which can be readily quantified by western blot analysis, providing a direct measure of furin inhibition and its impact on viral protein processing.
Mechanism of Action
Decanoyl-RVKR-CMK is a peptide-based inhibitor designed to specifically target the active site of furin. The RVKR sequence mimics the consensus cleavage site of furin substrates, allowing the inhibitor to bind with high affinity. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue of the enzyme, leading to its irreversible inactivation. This targeted inhibition prevents the processing of viral proteins like prM, thereby hindering the production of infectious viral particles.[2][4]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from published studies.
Table 1: In Vitro Antiviral Activity of Decanoyl-RVKR-CMK
| Virus | Cell Line | Assay | IC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero | Plaque Assay | 18.59 | [5] |
| Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | 19.91 | [5] |
| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 0.057 | [4] |
Table 2: Inhibitory Constants (Ki) of Decanoyl-RVKR-CMK against Proprotein Convertases
| Enzyme | Ki (nM) | Reference |
| Furin/SPC1 | ~1 | [4] |
| SPC2/PC2 | 0.36 | [4] |
| SPC3/PC1/PC3 | 2.0 | [4] |
| SPC4/PACE4 | 3.6 | [4] |
| SPC6/PC5/PC6 | 0.12 | [4] |
| SPC7/LPC/PC7/PC8 | 0.12 | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of prM Cleavage Inhibition in Flavivirus-Infected Cells
This protocol details the steps to assess the effect of Decanoyl-RVKR-CMK on prM cleavage in cells infected with flaviviruses like Zika Virus (ZIKV) or Japanese Encephalitis Virus (JEV).
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika Virus or Japanese Encephalitis Virus stock
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Flavivirus prM antibody
-
Anti-Flavivirus E protein antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Virus Infection:
-
The following day, infect the cells with ZIKV or JEV at a Multiplicity of Infection (MOI) of 0.2 in serum-free DMEM for 1-2 hours at 37°C.
-
After the incubation period, remove the inoculum and wash the cells once with PBS.
-
-
Inhibitor Treatment:
-
Add fresh DMEM containing 2% FBS and the desired concentration of Decanoyl-RVKR-CMK (e.g., 100 µM).
-
For the control, add DMEM with 2% FBS and an equivalent volume of DMSO.
-
-
Incubation: Incubate the plates for 36 hours at 37°C.
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against prM, E, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for prM and E proteins using image analysis software (e.g., ImageJ).
-
Calculate the prM/E ratio for both treated and untreated samples. An increased ratio in the Decanoyl-RVKR-CMK-treated sample indicates inhibition of prM cleavage.[2][3]
-
Visualizations
Caption: Flavivirus maturation pathway and the inhibitory action of Decanoyl-RVKR-CMK.
Caption: Experimental workflow for Western Blot analysis of prM cleavage.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunofluorescence Staining with Decanoyl-RVKR-CMK TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs) belonging to the subtilisin/kexin family.[1] These proteases are crucial for the maturation of a wide variety of cellular and pathogen-derived proteins, including viral envelope glycoproteins, bacterial toxins, growth factors, and receptors. By inhibiting the proteolytic cleavage of these precursor proteins, this compound can effectively block viral entry, replication, and pathogenesis. This makes it a valuable tool for studying the role of proprotein convertases in various biological processes and for the development of novel therapeutics.
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. When combined with this compound treatment, IF can be used to study the effects of furin inhibition on the processing, trafficking, and localization of target proteins. For instance, researchers can visualize the accumulation of uncleaved precursor proteins in the trans-Golgi network (TGN), where furin is predominantly localized, or assess the reduced cell surface expression of mature proteins.[2][3]
These application notes provide a detailed protocol for the use of this compound in conjunction with immunofluorescence staining to analyze its effects on protein processing and localization.
Data Presentation
Quantitative Data on this compound
The following tables summarize key quantitative data for the use of this compound in cell culture experiments. It is crucial to determine the optimal non-cytotoxic concentration for each cell line and experimental condition.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay | CC50 (50% Cytotoxic Concentration) | Reference |
| Vero E6 | CCK-8 Assay | 318.2 µM | [4] |
| A549 | MTT Assay | > 20 µg/mL (General observation of no significant cytotoxicity at therapeutic concentrations) | [5] |
| HEK293 | CellTiter-Glo | General cell viability screening protocols are available to determine CC50. | [6][7] |
Table 2: Recommended Treatment Conditions for Inhibition of Viral Protein Cleavage
| Virus | Target Protein | Cell Line | Effective Concentration | Incubation Time | Effect | Reference |
| Flaviviruses (Zika, JEV) | prM | Vero | 100 µM | Post-infection | Inhibition of prM cleavage, reduction in viral release | [8] |
| SARS-CoV-2 | Spike | VeroE6 | 50 µM | 24 hours post-transfection | Abolished cleavage and syncytium formation |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol describes the pre-treatment of adherent cells with this compound prior to immunofluorescence staining.
Materials:
-
Adherent cells (e.g., Vero, A549, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or chamber slides
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., chamber slides, coverslips in a multi-well plate) at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they reach the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein.
-
Inhibitor Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours). The optimal incubation time will depend on the half-life of the target protein and the specific research question.
-
Proceed to Immunofluorescence: After the incubation period, the cells are ready for fixation and immunofluorescence staining as described in Protocol 2.
Protocol 2: Immunofluorescence Staining of this compound-Treated Cells
This protocol outlines the steps for immunofluorescently labeling a target protein after treatment with the furin inhibitor.
Materials:
-
This compound-treated and control cells on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)
-
Primary antibody (specific to the target protein)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer to the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal working concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the fluorophores used.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Immunofluorescence Staining Workflow with Inhibitor Treatment.
Expected Results
Upon treatment with an effective concentration of this compound, immunofluorescence staining is expected to reveal an altered subcellular localization of the target protein. For proteins that are normally processed by furin in the TGN and then transported to the cell surface (e.g., viral glycoproteins), inhibition of cleavage is expected to result in:
-
Accumulation of the precursor protein in the TGN: Staining for the target protein will show a concentrated signal in the perinuclear region, co-localizing with TGN markers (e.g., TGN46).
-
Reduced cell surface staining: The intensity of the fluorescent signal for the target protein on the plasma membrane will be significantly decreased compared to untreated or vehicle-treated control cells.
These results would provide visual evidence of the inhibitory effect of this compound on the post-translational processing and trafficking of the target protein.
References
- 1. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furin cleavage of the SARS coronavirus spike glycoprotein enhances cell–cell fusion but does not affect virion entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Decanoyl-RVKR-CMK TFA for Inhibiting SARS-CoV-2 Spike Protein Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical step in its infection cycle, initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3] This process is contingent upon the proteolytic cleavage of the S protein at the S1/S2 and S2' sites by host proteases, which facilitates membrane fusion and viral entry.[4] The host proprotein convertase furin has been identified as a key enzyme responsible for cleaving the S protein at the S1/S2 site, making it a prime target for antiviral therapeutic strategies.[4][5] Decanoyl-RVKR-CMK TFA is a potent and specific peptide-based inhibitor of furin and related proprotein convertases.[6][7] These application notes provide a comprehensive overview of the use of this compound in inhibiting SARS-CoV-2 spike protein cleavage, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound acts as an irreversible inhibitor of furin by covalently modifying the active site of the enzyme. This inhibition prevents the cleavage of the SARS-CoV-2 spike protein at the polybasic cleavage site (PRRAR) between the S1 and S2 subunits.[4] By blocking this essential proteolytic event, this compound effectively hinders the conformational changes required for membrane fusion, thereby inhibiting viral entry into the host cell.[1][2][6] Furthermore, inhibition of spike protein cleavage has been shown to suppress virus-induced syncytium formation, a cytopathic effect characterized by the fusion of infected cells with neighboring uninfected cells.[1][2][6][8]
Quantitative Data Summary
The efficacy of this compound in inhibiting SARS-CoV-2 infection and related cytopathic effects has been demonstrated in various in vitro studies. The following table summarizes the key quantitative findings.
| Parameter | Cell Line | Value | Effect | Reference |
| Effective Concentration | VeroE6 | 5 µM | Suppression of cytopathic effects (CPEs) and virus production. | [6] |
| Inhibition of Spike-mediated Syncytium Formation | VeroE6 | Not specified | Abolished syncytium formation. | [1][2][6] |
| Antiviral Effect | SARS-CoV-2-infected cells | Not specified | Decreased virus production and cytopathic effects. | [1][2][6] |
| Effect on Viral Entry | VeroE6 | Not specified | Blocks the early stage of the viral life cycle. | [2][6] |
Experimental Protocols
Protocol 1: Inhibition of SARS-CoV-2 Induced Cytopathic Effect (CPE) and Virus Production
This protocol details the methodology to assess the inhibitory effect of this compound on SARS-CoV-2 induced CPE and viral yield in a cell culture model.
Materials:
-
VeroE6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 isolate
-
This compound (stock solution prepared in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability assay
-
Plaque assay reagents
Procedure:
-
Cell Seeding: Seed VeroE6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Inhibitor Pre-treatment: One hour prior to infection, remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 1.
-
Incubation: Maintain the inhibitors in the medium and incubate the infected cells for 24 to 48 hours at 37°C with 5% CO2.
-
CPE Observation: Observe the cells daily under a microscope for the appearance of cytopathic effects, such as cell rounding and detachment.
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using the CCK-8 assay according to the manufacturer's instructions.
-
Virus Titer Determination: Collect the culture supernatant and determine the viral titer using a standard plaque assay on a fresh monolayer of VeroE6 cells.
Protocol 2: Inhibition of Spike Protein-Mediated Syncytium Formation
This protocol describes how to evaluate the effect of this compound on the formation of syncytia induced by the expression of the SARS-CoV-2 spike protein.
Materials:
-
VeroE6 cells
-
Expression plasmid encoding the full-length SARS-CoV-2 spike protein
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or other serum-free medium
-
This compound
-
DAPI or Hoechst stain for nuclear visualization
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed VeroE6 cells on glass coverslips in 24-well plates and grow to 70-80% confluency.
-
Transfection: Transfect the cells with the spike protein expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: Immediately after transfection, replace the medium with fresh culture medium containing this compound at the desired concentration.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for spike protein expression and syncytium formation.
-
Cell Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. Stain the cell nuclei with DAPI or Hoechst stain.
-
Microscopy: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Syncytia are identified as large, multinucleated cells.
-
Quantification: Quantify syncytium formation by counting the number of nuclei within syncytia relative to the total number of nuclei in multiple fields of view.
Visualizations
Signaling Pathway of SARS-CoV-2 Spike Protein Cleavage and Inhibition
Caption: Inhibition of Furin-mediated SARS-CoV-2 Spike Protein Cleavage.
Experimental Workflow for Evaluating Inhibitor Efficacy
Caption: Workflow for Antiviral Efficacy Testing.
References
- 1. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]
- 2. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of Decanoyl-RVKR-CMK TFA in Flavivirus Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, in flavivirus research. It is intended to serve as a comprehensive resource for investigating the role of host cell proteases in viral maturation and for the evaluation of potential antiviral therapeutics.
Application Notes
Introduction to this compound
This compound is a synthetic, cell-permeable, and irreversible competitive inhibitor of proprotein convertases, with high specificity for furin.[1] Furin is a host cell protease that plays a crucial role in the maturation of a wide range of proteins, including viral envelope glycoproteins.[1][2] Flaviviruses, a genus of enveloped RNA viruses that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), Japanese encephalitis virus (JEV), and West Nile virus (WNV), are dependent on host furin activity for their maturation and infectivity.[2]
Mechanism of Action in Flaviviruses
The flavivirus life cycle involves the synthesis of a polyprotein that is subsequently cleaved into structural and non-structural proteins. The structural proteins, including the precursor membrane protein (prM) and the envelope (E) protein, form the immature virion. For the virion to become infectious, the prM protein must be cleaved by furin in the trans-Golgi network to yield the mature membrane (M) protein.[1][2] This cleavage event is a critical step for the virus to acquire its fusogenic properties and infect new cells.[1]
This compound acts by specifically inhibiting this furin-mediated cleavage of prM.[1][3] By blocking this essential maturation step, the inhibitor leads to the release of immature, non-infectious viral particles.[1][3] Studies have shown that this compound does not affect viral RNA replication but specifically impacts the release of infectious virions and their subsequent infectivity in a new round of infection.[1][2]
Key Applications in Flavivirus Research
-
Elucidating the role of furin in viral maturation: this compound serves as a valuable tool to study the specific contribution of furin to the maturation and infectivity of various flaviviruses.
-
Antiviral drug screening and development: As a known inhibitor of a critical host-virus interaction, it can be used as a positive control in high-throughput screening assays for novel antiviral compounds targeting flavivirus maturation.
-
Investigating mechanisms of viral pathogenesis: By modulating viral infectivity, this inhibitor can be used to study the downstream effects of viral maturation on the host immune response and disease progression.
-
Development of attenuated virus models: Inhibition of furin cleavage can be explored as a strategy for the rational design of live-attenuated vaccines.
Quantitative Data Summary
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound against various flaviviruses.
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | Assay | IC50 (µM) | Concentration (µM) | Viral Titer Reduction (log10 PFU/mL) | Reference |
| Zika Virus (ZIKV) | Vero | Plaque Assay | 18.59 | 50 | 1.48 | [1][4] |
| 100 | 2.44 | [1][4] | ||||
| Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | 19.91 | 50 | 1.52 | [1][4] |
| 100 | 2.51 | [1][4] | ||||
| Dengue Virus (DENV) | Vero | Plaque Assay | Not Reported | 50 | Not Reported | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Vero | CellTiter-Glo | >100 | [3] |
| C6/36 | CellTiter-Glo | >100 | [1] |
Experimental Protocols
Plaque Assay for Determining Viral Titer
This protocol is used to quantify the number of infectious viral particles in a sample.
Materials:
-
Vero cells
-
6-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM with 2% FBS (Maintenance Medium)
-
Virus stock
-
This compound
-
1% Carboxymethylcellulose (CMC) in Maintenance Medium
-
4% Paraformaldehyde (PFA)
-
1% Crystal Violet solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to 90-100% confluency.
-
Prepare 10-fold serial dilutions of the virus-containing supernatant in Maintenance Medium.
-
Remove the Growth Medium from the cells and wash once with PBS.
-
Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During the infection, prepare the treatment conditions by mixing this compound with the 1% CMC overlay medium to achieve the desired final concentrations.
-
After 1 hour, remove the virus inoculum and overlay the cells with 2 mL of the CMC medium containing the different concentrations of the inhibitor or DMSO as a control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days, depending on the virus.
-
Fix the cells with 1 mL of 4% PFA for 20 minutes.
-
Remove the PFA and stain the cells with 1% crystal violet for 10 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the plaques and calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
Western Blot for prM Cleavage Analysis
This protocol is used to assess the effect of this compound on the cleavage of the prM protein.
Materials:
-
Vero cells
-
Flavivirus-infected cell lysates (treated and untreated)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-prM and anti-E monoclonal antibodies
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
Procedure:
-
Infect Vero cells with the flavivirus of interest at a designated MOI.
-
After viral adsorption, treat the cells with this compound (e.g., 100 µM) or DMSO for the desired duration (e.g., 36 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against prM and E proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities for prM and E to determine the prM/E ratio, which is indicative of the extent of prM cleavage.[1]
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for quantifying viral RNA to determine the effect of the inhibitor on viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers and probe specific for the target flavivirus gene (e.g., NS5)
-
qRT-PCR instrument
Procedure:
-
Infect Vero cells with the flavivirus and treat with this compound or DMSO as described in the Western Blot protocol.
-
At various time points post-infection, harvest the cells and the supernatant separately.
-
Extract total RNA from the cells and the supernatant using a suitable RNA extraction kit.
-
Perform one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the flavivirus genome.
-
Use a standard curve of in vitro transcribed viral RNA to determine the absolute copy number of the viral genome.[1]
-
Analyze the data to compare the viral RNA levels in treated versus untreated samples.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound.
Procedure:
-
Pre-treatment: Treat Vero cells with the inhibitor for 2 hours before infection. Wash the cells and then infect with the virus.
-
Co-treatment: Add the inhibitor and the virus to the cells simultaneously. After 1 hour of incubation, wash the cells and add fresh medium.
-
Post-treatment: Infect the cells with the virus for 1 hour. Wash the cells and then add the medium containing the inhibitor.
-
Incubate the plates for 24-48 hours.
-
Collect the supernatant and determine the viral titer using a plaque assay.
-
Compare the reduction in viral titer across the different treatment conditions to identify the targeted stage of the viral life cycle. Studies have shown that the maximum reduction in virus titer is observed with post-infection treatment, indicating that this compound acts on a late stage of the viral life cycle.[1][3]
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in flavivirus research.
Caption: Flavivirus maturation pathway and the inhibitory action of Decanoyl-RVKR-CMK.
Caption: General experimental workflow for evaluating Decanoyl-RVKR-CMK's antiviral effect.
Caption: Mechanism of action of Decanoyl-RVKR-CMK as a flavivirus inhibitor.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies Identify Important Features of Dengue Virus pr-E Protein Interactions | PLOS Pathogens [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
determining the optimal timing for Decanoyl-RVKR-CMK TFA treatment
Technical Support Center: Decanoyl-RVKR-CMK TFA
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize the use of this potent proprotein convertase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, cell-permeable, and irreversible peptide-based inhibitor.[1][2] Its structure mimics the consensus cleavage sequence (Arg-X-(Arg/Lys)-Arg) recognized by a family of enzymes called proprotein convertases (PCs).[3] The inhibitor specifically targets and blocks the activity of all seven major PCs: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][4][5] It works by forming an irreversible covalent bond with the active site of these proteases, thereby preventing them from processing their target proproteins.[3][6] This mechanism is crucial for studying processes that depend on PC-mediated protein activation, such as viral entry, bacterial toxin activation, and growth factor maturation.[7][8]
Q2: Why is determining the optimal treatment timing so crucial?
The optimal timing for treatment is critical because the inhibitor must be present in the specific cellular compartment where and when the target proprotein is being processed. Furin and other PCs are primarily located in the trans-Golgi Network (TGN), but they also cycle to the cell surface and through endosomes.[9][10]
-
For Viral Entry: To block the cleavage of viral envelope proteins (like the spike protein of SARS-CoV-2), the inhibitor must be present before or during viral entry and trafficking through these compartments.[8][11][12] Post-infection treatment may also be effective at inhibiting the maturation and release of new virus particles.[2][13]
-
For Cellular Proteins: To inhibit the processing of an endogenous protein (e.g., a growth factor), the treatment window must align with the protein's expression and transit through the TGN.
-
For Secreted Proteins: To prevent the maturation of a secreted polypeptide, the inhibitor needs to be active during the protein's passage through the secretory pathway.[4][14]
Incorrect timing can result in a complete lack of an observable effect, as the inhibitor may degrade or be absent when the target substrate is available for cleavage.
Q3: What are the typical working concentrations and cytotoxic effects?
The effective concentration of this compound is highly dependent on the cell type and the specific biological system. Its potency is well-documented, with an IC₅₀ value of 57 nM for blocking SARS-CoV-2 spike protein cleavage in a plaque reduction assay.[4][5] However, concentrations up to 100 µM have been used in other antiviral studies.[2][13] It is essential to perform a dose-response experiment for your specific model system. Cytotoxicity should also be evaluated, as high concentrations or prolonged exposure can be toxic.
Summary of Quantitative Data
| Parameter | Value | Cell Line / System | Source |
| IC₅₀ (Inhibition) | 57 nM | SARS-CoV-2 Plaque Reduction Assay (VeroE6) | [4][5][8] |
| CC₅₀ (Cytotoxicity) | 318.2 µM | CCK-8 Assay (VeroE6) | [8][15] |
| Effective Concentration | 100 µM | Antiviral Assay (Zika & Japanese Encephalitis Virus) | [2][13] |
Q4: How should I prepare and store the inhibitor?
For long-term storage, the lyophilized powder should be kept at -20°C for at least six months.[1] For experimental use, prepare a stock solution in a solvent like DMSO. It is critical to note that the chloromethylketone (CMK) functional group has poor aqueous stability.[3] Therefore, aqueous solutions should not be stored long-term, and it is highly recommended to prepare fresh dilutions from the stock for each experiment to ensure consistent activity.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the proprotein processing pathway and the inhibitory action of this compound within the trans-Golgi Network (TGN).
Caption: Furin inhibition by Decanoyl-RVKR-CMK in the TGN.
Experimental Protocols
To determine the optimal treatment conditions, we recommend performing two key experiments in sequence: a time-course experiment followed by a dose-response experiment.
Protocol: Time-Course Experiment to Determine Optimal Timing
This experiment identifies the most effective window for inhibitor application relative to a biological event (e.g., viral infection, growth factor stimulation).
Methodology:
-
Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of the experiment.
-
Inhibitor Preparation: Prepare a working concentration of this compound (e.g., 10 µM, a concentration well above the IC₅₀ but below the CC₅₀) from a freshly prepared stock solution.
-
Experimental Groups: Design treatment groups to cover different time points relative to your event of interest (T=0).
-
Pre-treatment: Add the inhibitor at various times before T=0 (e.g., -4h, -2h, -1h). Remove the inhibitor before T=0 or leave it in, depending on your experimental question.
-
Co-treatment: Add the inhibitor at the same time as the event (T=0).
-
Post-treatment: Add the inhibitor at various times after T=0 (e.g., +1h, +2h, +4h).
-
Controls: Include an untreated control (no inhibitor) and a vehicle control (solvent only).
-
-
Induction: At T=0, initiate the biological process (e.g., infect cells with a virus, add a stimulant).
-
Incubation: Incubate the cells for a predetermined period sufficient to observe the downstream effect (e.g., 24-48 hours for viral plaque formation or protein expression).
-
Endpoint Analysis: Collect samples and measure the outcome.
-
Protein Processing: Use Western blot to detect the ratio of proprotein to mature protein.
-
Viral Titer: Use a plaque assay or TCID₅₀ to quantify infectious virus particles.
-
Cell Viability: Use a cell viability assay (e.g., CCK-8) to confirm the inhibitor is not causing toxicity at the tested concentration.
-
-
Data Analysis: Plot the measured effect against the treatment time to identify the window of maximal inhibition.
Protocol: Dose-Response Experiment to Determine Optimal Concentration
Once the optimal time window is identified, this experiment determines the lowest effective concentration.
Methodology:
-
Cell Seeding: Plate cells as described above.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM) in culture medium.
-
Treatment: At the optimal time point determined from the time-course experiment, treat the cells with the serial dilutions of the inhibitor.
-
Induction & Incubation: Initiate the biological process and incubate as before.
-
Endpoint Analysis: Perform the same analysis as in the time-course experiment.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ (the concentration that causes 50% inhibition).
Experimental Workflow for Determining Optimal Timing
Caption: Workflow for a time-course experiment.
Troubleshooting Guide
Q: I'm not observing any inhibition of my target protein. What could be wrong?
-
Incorrect Timing: The most common issue. The inhibitor must be present when the substrate is being processed. Review your time-course data or perform a new experiment with a wider range of time points.
-
Insufficient Concentration: Your system may require a higher concentration. Perform a dose-response experiment to find the optimal concentration.
-
Inhibitor Instability: The CMK group is unstable in aqueous media.[3] Always prepare fresh dilutions from a DMSO stock for each experiment. Do not reuse diluted inhibitor.[1]
-
Incorrect Target: Confirm through literature or genetic knockdown that your protein of interest is indeed processed by a furin-like proprotein convertase.
Q: I'm observing high levels of cell toxicity. How can I resolve this?
-
Reduce Concentration: This is the first step. High concentrations can lead to off-target effects and toxicity.[3] Refer to the CC₅₀ data and perform a dose-response experiment to find a non-toxic effective concentration.
-
Shorten Exposure Time: Reduce the duration of the treatment. A shorter pulse of treatment may be sufficient to inhibit the target without causing excessive cell death.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%).
Q: My results are inconsistent between experiments. What should I check?
-
Inhibitor Preparation: As mentioned, always use freshly prepared dilutions. Inconsistency is often traced back to degraded inhibitor.
-
Cellular Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments.
-
Experimental Precision: Standardize all incubation times and procedural steps. Small variations in timing can lead to different outcomes.
Q: Is this compound specific only to furin?
No, it is a pan-inhibitor that blocks all seven subtilisin/kexin-like proprotein convertases.[1] Furthermore, like other CMK-based inhibitors, it has the potential to inhibit other serine and cysteine proteases (such as cathepsins B and L, trypsin, and TMPRSS2), especially at higher concentrations.[3] This lack of absolute specificity is a critical consideration when interpreting results. If specificity is a concern, consider using it in parallel with more selective inhibitors or in furin-knockout cell lines.[3]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting experiments.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furin - Wikipedia [en.wikipedia.org]
- 8. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Feasible Alternative Strategy Targeting Furin Disrupts SARS-CoV-2 Infection Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
interpreting unexpected results with Decanoyl-RVKR-CMK TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Decanoyl-RVKR-CMK TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of proprotein convertases, with a particular specificity for furin and other enzymes that recognize the RXK/R-R motif.[1][2] The "RVKR" sequence mimics the substrate recognition site, while the chloromethylketone (CMK) group forms a covalent bond with the active site histidine of the protease, leading to irreversible inhibition.[2] Its primary application is in studying the processing of precursor proteins, such as viral glycoproteins, hormones, and growth factors.[1][3]
Q2: I am not seeing the expected inhibition of my target protein processing. What are the common reasons for this?
There are several potential reasons for a lack of inhibitory effect. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q3: I am observing significant cytotoxicity in my cell cultures after treatment with this compound. Is this expected?
While this compound is a targeted inhibitor, the chloromethylketone (CMK) reactive group can exhibit off-target effects, and high concentrations can lead to cytotoxicity.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits the target process without causing widespread cell death. A cell viability assay should always be performed in parallel with your primary experiment.
Q4: What is the stability of this compound in solution?
This compound has limited stability in aqueous solutions due to the reactive nature of the CMK group.[2] It is recommended to prepare fresh stock solutions in a dry solvent like DMSO and to make working dilutions in your cell culture medium or assay buffer immediately before use.[5] Stock solutions in DMSO can be stored at -20°C or -80°C for short to medium-term storage, but repeated freeze-thaw cycles should be avoided.[5]
Q5: Can this compound inhibit other proteases besides furin?
Yes. While the RVKR sequence provides specificity for furin-like proprotein convertases, the highly reactive CMK "warhead" can react with other proteases, including some cysteine proteases like cathepsin B and the proteasome.[2] It can also be inactivated by reacting with abundant cellular nucleophiles like glutathione.[2] This lack of absolute specificity is an important consideration when interpreting your results.
Troubleshooting Guide
Issue 1: No or Low Inhibitory Effect
Description: You are not observing the expected decrease in the processing of your target protein or the downstream biological effect.
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and target. |
| Incorrect Timing of Addition | The inhibitor must be present before or during the synthesis and processing of the target protein. For viral entry studies, pre-incubation may be necessary.[4][6] |
| Inhibitor Inactivation | The CMK group can be inactivated by components in the serum or by cellular nucleophiles like glutathione.[2] Consider reducing serum concentration if possible, and be aware of the cellular context. |
| Insolubility in Aqueous Media | Ensure the final concentration of DMSO is compatible with your cells and that the inhibitor is fully dissolved before adding it to the aqueous medium.[5] |
| Alternative Processing Pathway | Your target protein may be processed by a different protease that is not inhibited by this compound. |
Issue 2: High Cell Toxicity
Description: You observe a significant decrease in cell viability, or morphological changes indicative of cell death, after treatment with the inhibitor.
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) and use a concentration well below this value for your experiments.[4] |
| Off-Target Effects | The CMK group can react with other essential cellular proteins.[2] If toxicity is observed even at low concentrations, consider using a different type of furin inhibitor with a different reactive group. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control with the same amount of solvent. |
| Prolonged Incubation | Long exposure times can lead to cumulative toxicity. Optimize the incubation time to the minimum required to see an effect on your target. |
Experimental Protocols
Protocol 1: Fluorometric Furin Activity Assay
This protocol allows for the direct measurement of furin activity in cell lysates or with purified enzyme, and can be used to validate the inhibitory activity of this compound.
Materials:
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation/Emission ~380/460 nm)
-
Furin Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl2, 0.5% Triton X-100, pH 7.5)
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Purified furin or cell lysate
-
This compound
Procedure:
-
Prepare serial dilutions of this compound in Furin Assay Buffer.
-
In a 96-well plate, add 50 µL of purified furin or cell lysate to each well.
-
Add 25 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO) to the wells.
-
Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution in Furin Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
96-well clear, flat-bottom plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for low or no inhibitory effect.
Caption: Mechanism of irreversible inhibition of furin by Decanoyl-RVKR-CMK.
References
- 1. mdpi.com [mdpi.com]
- 2. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
how to control for off-target effects of Decanoyl-RVKR-CMK
Technical Support Center: Decanoyl-RVKR-CMK
Welcome to the technical support center for Decanoyl-RVKR-CMK. This guide provides troubleshooting advice and frequently asked questions to help researchers control for potential off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Decanoyl-RVKR-CMK?
Decanoyl-RVKR-CMK is a cell-permeable, irreversible inhibitor of a class of serine endoproteases known as proprotein convertases (PCs).[1][2] Its peptide sequence (RVKR) mimics the consensus cleavage site of many PC substrates, allowing it to target these enzymes.[2] The inhibitor works by forming a covalent bond with the active-site histidine residue of the protease, leading to irreversible inactivation.[2][3]
Q2: What are the primary targets and known off-targets of this inhibitor?
-
Primary Targets : Its main targets are the seven subtilisin/kexin-like proprotein convertases: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1] It is often referred to as a pan-PC inhibitor.
-
Known Off-Targets : The high reactivity of the chloromethylketone (CMK) "warhead" can lead to off-target effects. The electrophilic CMK group is not entirely specific to serine proteases and has been shown to react with:
Q3: What typical working concentrations are effective, and when does cytotoxicity become a concern?
The effective concentration is highly dependent on the cell type and experimental goal.
-
Antiviral Activity : IC50 values as low as ~50-57 nM have been reported for inhibiting viral entry (HPV and SARS-CoV-2).[4] In other viral studies, concentrations of 50 µM to 100 µM have been used effectively.[5]
-
Cytotoxicity : Cytotoxicity varies significantly between cell lines. For example, in Vero cells, no cytotoxic effects were observed up to 100 µM, with a 50% cytotoxic concentration (CC50) of 712.9 µM.[5] However, in other contexts, concentrations as low as 25 µM have been used with no reported cytotoxicity.[6] It is crucial to determine the optimal, non-toxic concentration for your specific cell system.
Q4: How can I design experiments to control for off-target effects?
Controlling for off-target effects is critical. A multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration : Perform a dose-response curve to identify the minimum concentration of Decanoyl-RVKR-CMK that achieves the desired on-target effect.
-
Include Negative Controls : Use control chloromethylketone compounds that have a different peptide sequence and do not inhibit furin or PCs. This helps differentiate effects of the CMK moiety itself from the specific inhibition of PCs.[4]
-
Perform Genetic Controls : The most rigorous control is to use a genetic approach.
-
Knockdown/Knockout : Use siRNA or CRISPR to reduce the expression of the target PC (e.g., furin). The phenotype should mimic the effect of the inhibitor.
-
Rescue Experiments : Use a furin-deficient cell line (e.g., LoVo or FD11 cells) and demonstrate that the biological effect is absent. Then, "rescue" the effect by transfecting the cells with a functional furin gene.[4]
-
-
Use Alternative Inhibitors : Corroborate findings with a structurally different PC inhibitor that has a distinct mechanism or off-target profile. For example, the cell-impermeable hexa-D-arginine (D6R) can be used to specifically inhibit cell-surface furin.[7][8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| High Cell Death/Toxicity | Concentration of Decanoyl-RVKR-CMK is too high; Off-target effects on essential cellular machinery (e.g., proteasome). | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the CC50 in your cell line. 2. Titrate the inhibitor down to the lowest effective concentration. 3. Ensure the DMSO (vehicle) concentration is not toxic. |
| Inconsistent or No Effect | Inhibitor is degraded; Insufficient concentration or treatment time; Target PC is not involved in the process. | 1. Prepare fresh aqueous solutions of the inhibitor; do not store them long-term.[1] 2. Confirm on-target activity by Western blot for a known substrate (see Protocol 1). 3. Increase concentration or incubation time after confirming it is not toxic. 4. Use a positive control system where the inhibitor is known to work (e.g., inhibiting viral glycoprotein cleavage).[5] |
| Results differ from published data | Different cell line or experimental conditions; Potential off-target effect is dominant in your system. | 1. Validate the expression of the target PC (e.g., furin) in your cell line.[9] 2. Implement rigorous controls (genetic, alternative inhibitors) to confirm the effect is due to on-target inhibition. 3. Perform an in vitro activity assay with recombinant enzyme to confirm direct inhibition (see Protocol 3). |
Quantitative Data Summary
The following table summarizes key quantitative metrics for Decanoyl-RVKR-CMK.
| Parameter | Target/Cell Line | Value | Reference |
| On-Target Activity | |||
| IC50 | Furin | 1.3 ± 3.6 nM | [10] |
| IC50 | PCSK5 | 0.17 ± 0.21 nM | [10] |
| IC50 | PCSK6 | 0.65 ± 0.43 nM | [10] |
| IC50 | PCSK7 | 0.54 ± 0.68 nM | [10] |
| IC50 (Viral Entry) | SARS-CoV-2 | 57 nM | [10] |
| IC50 (Viral Infection) | HPV16 | ~50 nM | [4] |
| Cytotoxicity | |||
| CC50 | Vero Cells | 712.9 µM | [5] |
| Non-toxic Concentration | J77A.1 Macrophages | 25 µM | [6] |
| Non-toxic Concentration | Vero Cells | up to 100 µM | [5] |
Experimental Protocols & Workflows
Diagram: Workflow for Validating Inhibitor Specificity
Caption: A logical workflow for confirming that an observed biological effect is due to the intended on-target activity of Decanoyl-RVKR-CMK.
Protocol 1: Western Blot to Confirm Inhibition of Substrate Processing
This protocol verifies that Decanoyl-RVKR-CMK is inhibiting the cleavage of a known PC substrate in a cellular context. A common example is analyzing the processing of a viral glycoprotein precursor (e.g., Flavivirus prM) to its mature form (M).[5][11]
Methodology:
-
Cell Culture and Treatment : Plate cells (e.g., Vero) to desired confluency. Infect with the virus of interest (e.g., ZIKV or JEV at a suitable MOI).
-
Inhibitor Addition : Following infection, treat cells with a non-toxic concentration of Decanoyl-RVKR-CMK (e.g., 100 µM) or vehicle control (e.g., DMSO).
-
Incubation : Incubate for a period sufficient to allow protein expression and processing (e.g., 36 hours).
-
Cell Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with a general protease inhibitor cocktail (that does not inhibit PCs).
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, separate proteins, and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody that can detect both the precursor (prM) and mature (M) forms of the protein overnight at 4°C.
-
Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect bands using an ECL substrate and an imaging system.
-
Analysis : Quantify band intensity using software like ImageJ. An effective inhibition will result in an accumulation of the precursor form (prM) and a decrease in the mature form (M) in the inhibitor-treated samples compared to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol is essential for determining the cytotoxic concentration of Decanoyl-RVKR-CMK in your specific cell line.
Methodology:
-
Cell Plating : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serial Dilution : Prepare serial dilutions of Decanoyl-RVKR-CMK in culture medium. Include a vehicle-only control (e.g., DMSO) and an untreated control. A typical concentration range might be 1 µM to 1000 µM.[5]
-
Treatment : Replace the medium in the wells with the medium containing the different inhibitor concentrations.
-
Incubation : Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Assay : Perform a viability assay according to the manufacturer's instructions. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]
-
Data Analysis : Measure luminescence or absorbance using a plate reader. Normalize the data to the untreated control cells (100% viability). Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to calculate the CC50 value.
Protocol 3: In Vitro Furin Activity Assay
This biochemical assay confirms the direct inhibitory effect of Decanoyl-RVKR-CMK on purified furin enzyme activity.[12]
Methodology:
-
Reagents : Use a commercial kit (e.g., BPS Bioscience #78040) or assemble the components: purified recombinant furin, a fluorogenic furin substrate (e.g., Boc-RVRR-AMC), and an appropriate assay buffer.
-
Inhibitor Preparation : Prepare several concentrations of Decanoyl-RVKR-CMK to be tested.
-
Reaction Setup : In a 96-well black plate, add the purified furin enzyme to the assay buffer.
-
Inhibitor Incubation : Add the different concentrations of Decanoyl-RVKR-CMK or a positive control inhibitor to the wells containing the enzyme. Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate Reaction : Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence : Immediately begin reading the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380 nm/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes.
-
Data Analysis : Calculate the reaction rate (slope of the fluorescence curve). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Visualization
Diagram: Furin-Mediated Processing and Inhibition
Caption: The on-target pathway of pro-protein cleavage by furin and its irreversible inhibition by Decanoyl-RVKR-CMK, alongside potential off-target interactions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
troubleshooting Decanoyl-RVKR-CMK TFA instability in solution
Welcome to the technical support center for Decanoyl-RVKR-CMK TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of this inhibitor in solution. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, cell-permeable peptide inhibitor of proprotein convertases (PCs), such as furin and kexin.[1] The "RVKR" sequence mimics the cleavage site of these proteases, allowing the inhibitor to bind to the active site. The chloromethyl ketone (CMK) moiety then irreversibly alkylates a critical histidine residue in the enzyme's active site, leading to inactivation.[2] This makes it a potent tool for studying processes that rely on PC activity, such as viral protein processing (e.g., HIV and SARS-CoV-2) and growth factor activation.[3][4]
Q2: Why is my this compound solution losing activity?
The instability of this compound in solution is primarily due to the high reactivity of the chloromethyl ketone (CMK) group. This reactive group is susceptible to hydrolysis, especially in aqueous solutions with a neutral to alkaline pH. The peptide backbone itself can also be subject to degradation. To mitigate this, it is crucial to follow proper storage and handling procedures.
Q3: How should I store this compound?
Proper storage is critical to maintaining the integrity of the inhibitor. Recommendations for storage are summarized in the table below.[3]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 year | Keep sealed and away from moisture. |
| -80°C | 2 years | Keep sealed and away from moisture. | |
| In Solution (DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed. |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed. | |
| In Solution (Water) | -20°C | 1 month | Prepare fresh. Use sterile water. Not recommended for long-term storage. |
| -80°C | 6 months | Prepare fresh. Use sterile water. Not recommended for long-term storage. |
Q4: What is the best solvent for dissolving this compound?
This compound is soluble in both DMSO and water.[3] For long-term storage of stock solutions, DMSO is generally preferred. When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[3] For aqueous solutions, use sterile, nuclease-free water and prepare the solution fresh for each experiment if possible.
Q5: Can I reuse a solution of this compound that has been frozen and thawed multiple times?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[3] Upon initial dissolution, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed. | 1. Degraded inhibitor: The CMK group is hydrolyzed and inactive. 2. Incorrect concentration: Errors in calculating the required concentration. 3. Suboptimal assay conditions: pH of the buffer is too high, leading to rapid inactivation. | 1. Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C). 2. Recalculate the required concentration, ensuring the molecular weight used is correct. 3. Check the pH of your assay buffer. Chloromethyl ketones are generally more stable at a lower pH.[2] If possible, perform the assay at a pH closer to 6.0-7.0 rather than alkaline conditions. |
| Precipitate forms in the stock solution upon thawing. | 1. Poor solubility: The concentration may be too high for the solvent. 2. Freeze-thaw cycles: Repeated temperature changes can reduce solubility. | 1. Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving. If the precipitate persists, consider preparing a new, less concentrated stock solution. 2. Always aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Variability between experiments. | 1. Inconsistent inhibitor activity: Using stock solutions of different ages or storage conditions. 2. Presence of TFA counter-ion: Trifluoroacetic acid (TFA) from peptide synthesis can affect cell-based assays. | 1. Use a fresh aliquot of the stock solution for each experiment. Standardize your solution preparation and storage protocol. 2. If TFA is suspected to interfere with your assay, consider using a TFA-free grade of the inhibitor if available, or perform buffer exchange to remove it. |
| Loss of activity in cell culture media. | 1. Reaction with media components: The CMK group can react with nucleophilic components in the media (e.g., amino acids, serum proteins). 2. High pH of media: Cell culture media is typically buffered around pH 7.4, which can contribute to hydrolysis. | 1. Prepare the inhibitor in a small volume of a suitable solvent (e.g., DMSO) and add it to the media immediately before use. Minimize the pre-incubation time of the inhibitor in the media. 2. While altering media pH is generally not feasible, be aware of this factor and consider it when interpreting results. Prepare fresh inhibitor-containing media for each experiment. |
Experimental Protocols
Protocol 1: In Vitro Furin Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound against purified furin.
Materials:
-
Purified recombinant furin
-
This compound
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Assay Buffer: 20 mM HEPES, 0.2 mM CaCl₂, 0.2 mM β-mercaptoethanol, pH 7.0
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Furin Solution: Dilute the purified furin in Assay Buffer to the desired working concentration.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup:
-
To the wells of the 96-well plate, add 25 µL of Assay Buffer (for control) or 25 µL of the inhibitor dilutions.
-
Add 50 µL of the diluted furin solution to each well.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic furin substrate solution (at a concentration near its Km) to each well.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity every minute for 30 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Furin Inhibition Assay
This protocol provides a general workflow for assessing the effect of this compound on the processing of a furin substrate in a cellular context.
Materials:
-
Cells expressing a proprotein that is a known furin substrate (e.g., pro-TGF-β)
-
This compound
-
Appropriate cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for Western blot analysis (against both the pro- and mature forms of the protein)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (DMSO alone).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for protein expression and processing.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice to prepare cell lysates.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies that can detect both the unprocessed (pro-form) and the processed (mature form) of the target protein.
-
Analyze the band intensities to determine the extent of inhibition of processing in the presence of this compound.
-
Visualizations
Signaling Pathway: Furin-Mediated Activation of TGF-β
Furin plays a critical role in the activation of Transforming Growth Factor-beta (TGF-β), a key signaling molecule involved in cell growth, differentiation, and immune regulation.[2] The diagram below illustrates this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Decanoyl-RVKR-CMK TFA Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, while minimizing its potential toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Decanoyl-RVKR-CMK is a cell-permeable, irreversible peptide inhibitor of proprotein convertases, with high specificity for furin.[1][2][3] Its mechanism of action involves the chloromethylketone (CMK) group, which irreversibly alkylates the active site histidine of furin, thereby blocking its proteolytic activity.[3] Furin is a host cell protease located in the trans-Golgi network that is responsible for the proteolytic processing and maturation of a wide range of cellular and pathogen proteins, including the envelope glycoproteins of many viruses.[4][5][6] By inhibiting furin, Decanoyl-RVKR-CMK can prevent the cleavage of these viral proteins, thereby inhibiting viral entry, maturation, and infectivity.[1][2][7]
Q2: What are the common applications of this compound in research?
This compound is widely used as a tool to study the role of furin and other proprotein convertases in various biological processes. Its most common application is in virology to inhibit the replication of a broad range of viruses, including HIV, influenza virus, Zika virus, Japanese encephalitis virus, and SARS-CoV-2, by preventing the furin-mediated cleavage of their surface glycoproteins.[1][2][7][8][9][10] It is also used in cancer research to investigate the role of furin in tumor progression and metastasis.
Q3: What is the significance of the Trifluoroacetate (TFA) salt form?
Decanoyl-RVKR-CMK is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in high-performance liquid chromatography (HPLC).[11][12] It is crucial to be aware that the TFA counter-ion itself can exhibit biological activity, including toxicity to cultured cells.[11][13][14][15]
Q4: Can the TFA salt affect my experimental results?
Yes. Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM.[15] Therefore, when observing unexpected cytotoxicity in your experiments, it is important to consider the potential contribution of the TFA salt. It is recommended to include a TFA salt control (e.g., sodium trifluoroacetate) in your experiments to assess its specific effect on your cell line. In sensitive applications, converting the peptide to a different salt form, such as hydrochloride (HCl) or acetate, may be necessary to mitigate these effects.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity/Death | 1. Decanoyl-RVKR-CMK concentration is too high.2. The cell line is particularly sensitive to the inhibitor.3. Toxicity from the TFA counter-ion.4. Off-target effects of the CMK warhead. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration (See Experimental Protocol 1).2. Test a range of lower concentrations (e.g., 1-25 µM) and shorter incubation times.3. Include a TFA salt control. Consider exchanging the TFA salt for HCl or acetate.4. While the RVKR sequence provides specificity for furin-like proteases, the CMK group can react with other nucleophiles. Ensure conclusions about furin inhibition are supported by specific assays (See Experimental Protocols 2 & 3). |
| Inconsistent or No Inhibitory Effect | 1. Inhibitor concentration is too low.2. Insufficient incubation time.3. Degradation of the inhibitor.4. The biological process under investigation is not furin-dependent. | 1. Increase the concentration of Decanoyl-RVKR-CMK based on literature values for your system.2. Increase the pre-incubation time with cells before the experimental treatment.3. Prepare fresh stock solutions of the inhibitor. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.4. Confirm furin expression in your cell line and its role in the pathway of interest using alternative methods like siRNA-mediated knockdown. |
| Difficulty Dissolving the Compound | 1. Improper solvent.2. Low solubility of the peptide. | 1. Dissolve this compound in a small amount of sterile DMSO or ethanol before diluting to the final concentration in cell culture medium. Ensure the final solvent concentration is not toxic to the cells. |
Quantitative Data Summary
The following tables summarize the cytotoxic and inhibitory concentrations of Decanoyl-RVKR-CMK from published studies. It is important to note that these values can be cell-type dependent.
Table 1: Cytotoxicity of Decanoyl-RVKR-CMK
| Cell Line | Assay | CC50 / Toxic Concentration | Reference |
| Vero | CellTiter-GLO | CC50: 712.9 µM; No significant toxicity up to 100 µM | [1] |
| Various | Not specified | Significant toxicity at 100 µM | [6] |
| Vero E6 | CCK-8 | Effective antiviral dose as low as 5 µM with no apparent cytotoxicity | [13] |
Table 2: Inhibitory Activity of Decanoyl-RVKR-CMK
| Target | Assay | IC50 / Effective Concentration | Reference |
| Furin | Fluorogenic substrate assay | Kᵢ: ~1 nM | [16] |
| Zika Virus (ZIKV) | Plaque Assay | IC50: 18.59 µM | [17] |
| Japanese Encephalitis Virus (JEV) | Plaque Assay | IC50: 19.91 µM | [17] |
| SARS-CoV-2 S protein cleavage | Western Blot | Inhibition observed at 5 µM | [7] |
| Reporter construct processing in CHO ldlD cells | Western Blot | Almost complete inhibition at 5 µM | [18] |
Experimental Protocols
Experimental Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
This protocol outlines the steps to determine the maximum concentration of this compound that does not significantly affect cell viability using a standard MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the CC50 value.
Experimental Protocol 2: Assessing Furin Inhibitory Activity
This protocol provides a method to measure the direct inhibitory effect of Decanoyl-RVKR-CMK on furin activity using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human furin
-
Furin-specific fluorogenic substrate (e.g., Boc-RVRR-AMC)
-
This compound
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)
-
Black 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer at various concentrations.
-
Reaction Setup: In a black 96-well plate, add the furin enzyme to the assay buffer. Then, add the different concentrations of the inhibitor. Include a positive control (furin without inhibitor) and a negative control (assay buffer only).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) at regular intervals for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the positive control and plot it against the inhibitor concentration to determine the IC50 value.
Experimental Protocol 3: Evaluating Inhibition of Viral Glycoprotein Cleavage by Western Blot
This protocol describes how to assess the ability of Decanoyl-RVKR-CMK to inhibit the cleavage of a specific viral glycoprotein in infected cells.
Materials:
-
Virus of interest that requires furin cleavage
-
Host cell line susceptible to the virus
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody specific for the viral glycoprotein (recognizing both precursor and cleaved forms)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Infection and Treatment: Seed host cells and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of Decanoyl-RVKR-CMK (determined from Protocol 1) for 1-2 hours. Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells in the presence of the inhibitor for a time course sufficient to allow for viral protein expression and processing (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against the viral glycoprotein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the band intensities of the precursor and cleaved forms of the glycoprotein in the inhibitor-treated samples to the untreated control. A decrease in the cleaved form and an accumulation of the precursor form indicates successful inhibition by Decanoyl-RVKR-CMK.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Furin in the Pathogenesis of COVID-19-Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. genscript.com [genscript.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT (Assay protocol [protocols.io]
Technical Support Center: Assessing the Long-Term Effects of Decanoyl-RVKR-CMK TFA on Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the long-term effects of Decanoyl-RVKR-CMK TFA on cells. The content is structured to address specific issues through troubleshooting guides and frequently asked questions, facilitating the design and execution of robust experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of a class of enzymes known as proprotein convertases (PCs), with a strong inhibitory activity against furin.[1] Its mechanism of action involves the chloromethylketone (CMK) functional group, which forms a covalent bond with the active site of these serine proteases, leading to their inactivation. PCs are essential for the maturation of a wide variety of proteins, including hormones, growth factors, receptors, and viral envelope proteins.[2][3][4]
2. What are the potential long-term consequences of inhibiting furin and other proprotein convertases?
Given the ubiquitous role of furin and other PCs in cellular function, long-term inhibition can have significant consequences.[5] These enzymes are involved in the processing of proteins crucial for tissue homeostasis, and their sustained blockage may lead to detrimental side effects.[5] For example, furin is implicated in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are key regulators of extracellular matrix (ECM) remodeling.[1][6][7] Therefore, long-term inhibition could disrupt tissue architecture and function.
3. What are the known off-target effects of this compound?
The chloromethylketone (CMK) "warhead" is highly reactive and not entirely specific to furin or even serine proteases.[1] It has been shown to react with other classes of proteases, such as cysteine proteases (e.g., cathepsins), and can also be neutralized by intracellular antioxidants like glutathione.[1] This lack of specificity is a critical consideration in long-term studies, as observed effects may not be solely due to furin inhibition.
4. How stable is this compound in cell culture medium?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity at expected non-toxic concentrations. | - Off-target effects of the CMK group.- Cell line hypersensitivity.- Incorrect inhibitor concentration. | - Perform a dose-response curve to determine the non-toxic concentration for your specific cell line and experiment duration.- Include a control with a structurally similar but inactive peptide to assess non-specific toxicity.- Ensure accurate dilution of the stock solution. |
| Loss of inhibitory effect over time in long-term cultures. | - Degradation or instability of the inhibitor in the culture medium.- Cellular metabolism of the inhibitor. | - Replenish the inhibitor with every media change (e.g., every 24-48 hours).- For very long-term studies, consider increasing the frequency of media changes. |
| Inconsistent or unexpected results between experiments. | - Variability in inhibitor activity due to improper storage.- Inconsistent cell passage number or confluency.- Off-target effects masking the intended furin inhibition. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.[8]- Use cells within a consistent passage number range and seed at a standardized density.- Use multiple, structurally different furin inhibitors to confirm that the observed phenotype is due to furin inhibition. |
| Difficulty in interpreting data due to potential off-target effects. | - The CMK moiety is known to be reactive with other cellular components.[1] | - Use a lower, more specific concentration of the inhibitor.- Validate key findings using alternative methods, such as siRNA/shRNA knockdown of furin.- Include appropriate controls, such as a scrambled peptide or a different class of furin inhibitor. |
Quantitative Data Summary
The following tables summarize available quantitative data on the effects of this compound. Note that long-term data is limited in the public domain, and researchers should perform their own dose-response and time-course experiments.
Table 1: Cytotoxicity of Decanoyl-RVKR-CMK
| Cell Line | Assay | Concentration | Duration | Result | Reference |
| Vero cells | CellTiter-GLO | Up to 100 µM | Not specified | Non-cytotoxic | |
| HeLaCD4 cells | Not specified | 35 µM and 70 µM | 7 days | Not specified | [8] |
Table 2: Antiviral Activity of Decanoyl-RVKR-CMK
| Virus | Cell Line | Assay | IC₅₀ / Inhibition | Reference |
| HIV-1 and HIV-2 | HeLaCD4 cells | Replication assay | 70-80% inhibition at 35 µM | [8] |
| SARS-CoV-2 | Not specified | Plaque reduction assay | 57 nM | [9] |
Experimental Protocols
Protocol 1: Assessing Long-Term Cytotoxicity
This protocol is adapted from standard cytotoxicity assays and is designed for long-term assessment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (prepare fresh stock in an appropriate solvent, e.g., DMSO)
-
96-well clear-bottom black plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the intended experimental duration (e.g., 7-14 days). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the overnight culture medium and replace it with medium containing the different concentrations of the inhibitor or vehicle control.
-
Long-Term Incubation and Maintenance:
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Change the medium containing the fresh inhibitor or vehicle control every 48 hours to ensure consistent inhibitor concentration and nutrient supply.
-
-
Viability Assessment: At designated time points (e.g., Day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle control at each time point to determine the percentage of cell viability. Plot cell viability against inhibitor concentration for each time point to determine the IC₅₀.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the steps for analyzing the effect of long-term this compound treatment on the cell cycle.
Materials:
-
Cells treated with this compound for the desired duration (as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and suspension cells from your long-term culture. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[10][11]
Protocol 3: Assessment of Apoptosis by Caspase Activation
This protocol describes the detection of apoptosis through the measurement of caspase activity.
Materials:
-
Cells treated with this compound for the desired duration
-
Caspase activity assay kit (e.g., using a fluorogenic substrate for caspase-3/7)
-
Lysis buffer (provided with the kit)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Lysis: After the long-term treatment, lyse the cells according to the caspase activity assay kit protocol to release cellular contents, including caspases.
-
Assay Reaction: Add the caspase substrate to the cell lysates. The substrate is typically a peptide sequence recognized by the specific caspase, linked to a fluorescent reporter.
-
Incubation: Incubate the reaction at 37°C for the time specified in the kit protocol. During this time, active caspases in the lysate will cleave the substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-change in caspase activity. A positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) should be included.
Signaling Pathways and Experimental Workflows
Furin-Mediated Activation of Pro-TGF-β and Pro-MMPs
This compound, by inhibiting furin, can disrupt the activation of key signaling molecules involved in extracellular matrix remodeling and cell signaling. The diagram below illustrates the role of furin in activating pro-TGF-β and pro-MMPs, and how this process is blocked by the inhibitor.
Caption: Furin-mediated activation of TGF-β and MMPs, and its inhibition.
Experimental Workflow for Assessing Long-Term Effects
The following diagram outlines a logical workflow for a comprehensive assessment of the long-term cellular effects of this compound.
Caption: Workflow for assessing long-term effects of Decanoyl-RVKR-CMK.
Logical Relationship of Off-Target Effects
This diagram illustrates the logical considerations for interpreting data in the context of the known off-target potential of CMK inhibitors.
Caption: Logical approach to dissecting on-target vs. off-target effects.
References
- 1. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Furin Functions as a Nonproteolytic Chaperone for Matrix Metalloproteinase-28: MMP-28 Propeptide Sequence Requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proprotein convertase furin inhibits IL-13-induced inflammation in airway smooth muscle by regulating integrin-associated signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Alternative pathway for the role of furin in tumor cell invasion process. Enhanced MMP-2 levels through bioactive TGFbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cellular senescence induction leads to progressive cell death via the INK4a‐RB pathway in naked mole‐rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Decanoyl-RVKR-CMK TFA and Camostat for SARS-CoV-2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent protease inhibitors, Decanoyl-RVKR-CMK TFA and Camostat, in the context of their efficacy against SARS-CoV-2. This document synthesizes available experimental data to delineate their mechanisms of action, inhibitory concentrations, and the distinct cellular pathways they target.
The entry of SARS-CoV-2 into host cells is a critical step for viral replication and is mediated by the viral spike (S) protein. The activation of the S protein requires cleavage by host cell proteases at two distinct sites: the S1/S2 and the S2' sites. This priming process is essential for the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. Two key host proteases involved in this process are furin, which primarily cleaves at the S1/S2 site, and Transmembrane Serine Protease 2 (TMPRSS2), which is crucial for cleavage at the S2' site. This compound and Camostat have emerged as potential therapeutic agents by targeting these indispensable host proteases.
Mechanism of Action: Targeting Different Steps of Viral Entry
This compound is a potent and irreversible inhibitor of furin and other proprotein convertases.[1] By blocking furin, it prevents the initial cleavage of the SARS-CoV-2 spike protein at the S1/S2 boundary. This pre-activation step is crucial for exposing the S2' cleavage site and for efficient subsequent processing by other proteases.
In contrast, Camostat mesylate is a serine protease inhibitor that effectively targets TMPRSS2.[2] Camostat and its active metabolite, GBPA, block the activity of TMPRSS2 on the cell surface, thereby preventing the cleavage of the spike protein at the S2' site.[3][4] This cleavage is a critical step for the activation of the fusion peptide and subsequent viral entry into the host cell.[5]
The distinct targets of these two inhibitors highlight two different strategies for blocking SARS-CoV-2 entry. While this compound acts on a protease primarily involved in the initial priming of the spike protein, Camostat targets a protease essential for the final activation step leading to membrane fusion.
Quantitative Comparison of Inhibitory Activity
Direct head-to-head studies providing a quantitative comparison of the antiviral efficacy of this compound and Camostat under identical experimental conditions are limited. The available data comes from different studies using various cell lines and assay methodologies, which can influence the measured inhibitory concentrations. The following tables summarize the reported in vitro efficacy of each compound.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 | Citation |
| Decanoyl-RVKR-CMK | Furin | Inhibition of cytopathic effects | VeroE6 | Not explicitly quantified in the study, but shown to suppress virus production and CPEs at 50 µM.[6] | [6] |
| Decanoyl-RVKR-CMK | Furin | Antiviral Assay | - | IC50: 0.057 µM |
Table 2: In Vitro Efficacy of Camostat against SARS-CoV-2
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 | Citation |
| Camostat | TMPRSS2 | Pseudovirus Entry Assay | Calu-3 | EC50: ~1 µM | |
| Camostat | TMPRSS2 | Authentic Virus Infection | Calu-3 | EC50: 178 nM (active metabolite FOY-251) | |
| Camostat | TMPRSS2 | TMPRSS2 Inhibition Assay | HEK-293T | IC50: 142 ± 31 nM | |
| Camostat | TMPRSS2 | Recombinant TMPRSS2 Assay | - | IC50: 6.2 nM |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions, including the cell line, virus strain, and assay format. Direct comparison between studies should be made with caution.
A study by Cheng et al. (2020) directly compared the effect of Decanoyl-RVKR-CMK (CMK) and Camostat on SARS-CoV-2 S protein cleavage and the formation of syncytia (cell-cell fusion) in VeroE6 cells. The results showed that the furin inhibitors, including CMK, abolished S protein cleavage and syncytium formation, whereas the TMPRSS2 inhibitor Camostat did not.[6] This highlights the critical role of furin in these processes in VeroE6 cells, which have low TMPRSS2 expression.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in the comparison.
Inhibition of SARS-CoV-2 Spike Protein Cleavage and Syncytium Formation
This experiment, based on the work of Cheng et al. (2020), qualitatively assesses the ability of inhibitors to block S protein processing and its fusogenic activity.[6]
-
Cell Line: VeroE6 cells.
-
Procedure:
-
VeroE6 cells are transfected with a plasmid expressing the SARS-CoV-2 spike protein.
-
The transfected cells are then treated with different concentrations of this compound or Camostat.
-
After 24 hours of incubation, cell lysates are collected.
-
Spike protein cleavage is analyzed by immunoblotting using an antibody that detects the S protein. The presence or absence of cleaved S protein fragments indicates the inhibitory effect on protease activity.
-
Syncytium formation (multinucleated giant cells) is observed and imaged using microscopy. The reduction in syncytia formation indicates the inhibition of S protein-mediated cell-cell fusion.
-
References
- 1. Frontiers | Furin and TMPRSS2 Resistant Spike Induces Robust Humoral and Cellular Immunity Against SARS-CoV-2 Lethal Infection [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Exploration of SARS-CoV-2 Adaptation to Vero E6, Vero E6/TMPRSS2, and Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Decanoyl-RVKR-CMK and Other Proprotein Convertase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Decanoyl-RVKR-CMK with other notable inhibitors of the proprotein convertase (PC) family of enzymes. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to Proprotein Convertases and Their Inhibition
Proprotein convertases are a family of serine endoproteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins.[1] These enzymes, including furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7, are involved in numerous physiological processes and have been implicated in various pathologies such as cancer, viral infections, and hypercholesterolemia.[1][2] Consequently, the inhibition of these enzymes has emerged as a promising therapeutic strategy.
Decanoyl-RVKR-CMK is a well-characterized, cell-permeable, and irreversible inhibitor of the subtilisin/kexin-like proprotein convertases.[2] Its broad-spectrum activity against multiple PCs makes it a valuable tool for studying the roles of these enzymes.[2] This guide compares Decanoyl-RVKR-CMK with other chloromethylketone (CMK) inhibitors and protein-based inhibitors, providing quantitative data on their inhibitory activities and detailing the experimental protocols used to derive this information.
Quantitative Comparison of Inhibitor Potency
The efficacy of various inhibitors against different proprotein convertases is summarized in the tables below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), has been compiled from multiple experimental studies.
| Inhibitor | Target PC(s) | IC50 (nM) | Ki (nM) | Reference(s) |
| Decanoyl-RVKR-CMK | Furin, PC1, PC2, PC4, PACE4, PC5, PC7 | 57 | ~1 | [3] |
| Naphthofluorescein | Furin | - | - | |
| Alpha-1 Antitrypsin Portland (A1-PDX) | Furin, PC6B | 0.6 | 0.6 | [1][4] |
| Spn4A | Furin, dPC2 | - | 0.013 | [5] |
Table 1: Comparative Inhibitory Activity of Proprotein Convertase Inhibitors. This table provides a summary of the inhibitory potency of Decanoyl-RVKR-CMK and other selected inhibitors against various proprotein convertases. Lower IC50 and Ki values indicate higher potency.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
In Vitro Furin Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of a compound against furin.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
Test inhibitor (e.g., Decanoyl-RVKR-CMK)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant furin to each well, except for the blank control.
-
Add the diluted test inhibitor to the respective wells. For the positive control, add assay buffer without the inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the fluorogenic furin substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for MCA-based substrates) in a kinetic mode for a specified duration (e.g., 30-60 minutes).
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the ability of an inhibitor to block viral entry and replication, often employed for viruses that require furin cleavage for activation.[6][7][8][9]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Test inhibitor (e.g., Decanoyl-RVKR-CMK)
-
Cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in culture plates and grow them to a confluent monolayer.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Mix a standardized amount of virus with each dilution of the inhibitor and incubate for a specific period (e.g., 1 hour at 37°C) to allow the inhibitor to neutralize the virus.
-
Remove the growth medium from the cell monolayers and inoculate the cells with the virus-inhibitor mixtures. Include a virus-only control.
-
Allow the virus to adsorb to the cells for a defined time (e.g., 1 hour at 37°C).
-
Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix and stain the cells with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a stained cell monolayer.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.
-
The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the number of plaques.[3]
Western Blot Analysis of Proprotein Processing
This technique is used to visualize the cleavage of a proprotein into its mature form and to assess the effect of an inhibitor on this process.
Materials:
-
Cells expressing the proprotein of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody specific to the proprotein and/or its cleaved product
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with different concentrations of the test inhibitor for a specified time.
-
Lyse the cells using a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody that recognizes either the precursor form, the mature form, or both.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The presence and intensity of the bands corresponding to the proprotein and its cleaved products will indicate the extent of processing and the effect of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by proprotein convertase inhibitors and a typical experimental workflow.
References
- 1. alpha1-Antitrypsin Portland, a bioengineered serpin highly selective for furin: application as an antipathogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. α1-Antitrypsin Portland, a bioengineered serpin highly selective for furin: Application as an antipathogenic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Spn4 gene of Drosophila encodes a potent furin-directed secretory pathway serpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 9. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
Decanoyl-RVKR-CMK: A Comparative Analysis of its Antiviral Efficacy Across Diverse Viral Models
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of the furin inhibitor, Decanoyl-RVKR-CMK, against a range of viruses. This guide provides a consolidated overview of its mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate its antiviral activity, offering a valuable resource for the scientific community.
Decanoyl-RVKR-CMK is a synthetic, cell-permeable, and irreversible inhibitor of proprotein convertases, with a particular affinity for furin.[1] This host-cell enzyme plays a critical role in the maturation of many viral glycoproteins, making it an attractive target for broad-spectrum antiviral therapies.[1][2] By inhibiting furin, Decanoyl-RVKR-CMK prevents the cleavage of viral precursor proteins, a step essential for viral infectivity and propagation.[1][2] This guide summarizes the available data on its effectiveness in various viral models.
Quantitative Efficacy of Decanoyl-RVKR-CMK
The following tables provide a summary of the quantitative data on the antiviral activity of Decanoyl-RVKR-CMK against different viruses.
Table 1: Efficacy Against Flaviviruses and Coronaviruses
| Virus Family | Virus | Cell Line | Efficacy Metric | Value | Reference |
| Flaviviridae | Zika Virus (ZIKV) | Vero | IC50 | 18.59 µM | [2][3] |
| Japanese Encephalitis Virus (JEV) | Vero | IC50 | 19.91 µM | [2][3] | |
| Coronaviridae | SARS-CoV-2 | VeroE6 | IC50 (Plaque Reduction) | 57 nM | |
| SARS-CoV-2 | Not Specified | IC50 | 5 µM | [4] |
Table 2: Viral Titer Reduction in Flavivirus Models
| Virus | Concentration | Time Post-Infection | Log10 Reduction in Viral Titer | Reference |
| Zika Virus (ZIKV) | 100 µM | 24 hours | 1.6 | [2] |
| 36 hours | 2.25 | [2] | ||
| 48 hours | 2.23 | [2] | ||
| Japanese Encephalitis Virus (JEV) | 100 µM | 24 hours | 1.08 | [2] |
| 36 hours | 2.37 | [2] | ||
| 48 hours | 2.72 | [2] |
Table 3: Efficacy Against Other Viral Families
| Virus Family | Virus | Cell Line | Efficacy Metric | Value | Reference |
| Papillomaviridae | Human Papillomavirus 16 (HPV16) | HeLa | IC50 | ~50 nM | [5] |
| Togaviridae | Chikungunya Virus (CHIKV) | Human Muscle Satellite Cells | Qualitative | Significant inhibition of viral spread; Additive effect with chloroquine leading to near-total suppression. | [3][5][6][7] |
| Filoviridae | Ebola Virus (EBOV) | Not Specified | Qualitative | Blocks cleavage of the viral glycoprotein. | [2] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Not Specified | Qualitative | More effective than hexa-D-arginine (D6R) in reducing HBV replication. | [2] |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Not Specified | Qualitative | Inhibits furin-mediated cleavage of the gp160 envelope protein. | [2] |
| Orthomyxoviridae | Influenza A Virus | Not Specified | Qualitative | Reported to act as an antiviral agent. | [2] |
Mechanism of Action: Inhibition of Furin-Mediated Glycoprotein Cleavage
Decanoyl-RVKR-CMK's primary mechanism of action is the inhibition of the host protease furin. Many viruses, including flaviviruses, coronaviruses, and HIV, produce envelope glycoproteins as inactive precursors that require cleavage by furin or furin-like proteases to become functional. This cleavage event is essential for the virus to gain entry into host cells. By blocking this crucial step, Decanoyl-RVKR-CMK effectively halts the viral life cycle before it can establish a productive infection.
Figure 1. Signaling pathway of furin inhibition by Decanoyl-RVKR-CMK.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Antiviral Assay for Flaviviruses (Zika and Japanese Encephalitis Virus)
-
Cell Line and Virus: African green monkey kidney cells (Vero) were used for viral propagation and assays.[2] ZIKV (MR-766 strain) and JEV were used at a multiplicity of infection (MOI) of 0.2 for most experiments.[2]
-
Inhibitor Treatment: Vero cells were infected with the virus, and then treated with increasing concentrations of Decanoyl-RVKR-CMK (1, 10, 50, 100 µM).[2]
-
Plaque Assay: To determine the viral titer, supernatants from infected and treated cells were collected at various time points (24, 36, 48 hours post-infection).[2] Serial dilutions of the supernatant were used to infect fresh Vero cell monolayers. After incubation, the cells were fixed and stained to visualize and count the plaques, which represent areas of viral infection.[2]
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves generated from the plaque assay data using a non-linear regression model.[6]
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) was determined using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The CC50 for Decanoyl-RVKR-CMK in Vero cells was found to be 712.9 µM.[1][2]
Inhibition Assay for Human Papillomavirus 16 (HPV16)
-
Pseudovirus Production and Infection: HPV16 pseudoviruses carrying a reporter gene were used to infect HeLa cells.[5]
-
Inhibitor Treatment: The infection was carried out in the presence of varying concentrations of Decanoyl-RVKR-CMK.[5]
-
Efficacy Measurement: The IC50 was determined by measuring the activity of the reporter gene, which correlates with the level of infection.[5] The study found a dramatic inhibition of infection with an IC50 of approximately 50 nM.[5]
-
Control Experiments: To ensure specificity, control chloromethylketone compounds that do not inhibit furin were tested and showed negligible effects on infectivity.[5] Additionally, furin-deficient cell lines were shown to be resistant to HPV infection, confirming the essential role of furin.[5]
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antiviral efficacy of a compound like Decanoyl-RVKR-CMK.
Figure 2. General workflow for antiviral efficacy testing.
Comparison with Alternatives
In studies on SARS-CoV-2, Decanoyl-RVKR-CMK was compared with other protease inhibitors. It was found that both Decanoyl-RVKR-CMK and the TMPRSS2 inhibitor camostat block virus entry. However, Decanoyl-RVKR-CMK further suppresses the cleavage of the spike protein and the formation of syncytia (cell fusion), which camostat does not.[8] Another furin inhibitor, naphthofluorescein, was also tested and found to primarily act by suppressing viral RNA transcription.[8]
For Chikungunya virus, Decanoyl-RVKR-CMK was compared with chloroquine. While chloroquine is thought to prevent viral entry by raising endosomal pH, Decanoyl-RVKR-CMK prevents the maturation of the viral envelope glycoproteins.[3][7] An additive effect was observed when both compounds were used together, resulting in almost total suppression of viral spread and yield.[3][6][7]
Conclusion
Decanoyl-RVKR-CMK demonstrates significant antiviral activity against a broad range of viruses by targeting a crucial host-cell factor, the furin protease. Its efficacy varies across different viral models, with particularly high potency observed against Human Papillomavirus and SARS-CoV-2 in the nanomolar range. While its effectiveness against flaviviruses is in the micromolar range, it still results in a substantial reduction in viral titers. For other viruses like Chikungunya, Ebola, HBV, and HIV, it has been shown to inhibit necessary glycoprotein processing, though more specific quantitative data would be beneficial for a complete comparative assessment. The data presented in this guide underscores the potential of Decanoyl-RVKR-CMK as a broad-spectrum antiviral candidate and provides a solid foundation for further research and development.
References
- 1. Crystal structure of inhibitor-bound human MSPL that can activate high pathogenic avian influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Strategies for Inhibition of Chikungunya Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Decanoyl-RVKR-CMK TFA in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the complexities of viral pathogenesis necessitate the exploration of combination therapies. This guide provides a comparative analysis of the synergistic effects of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, with other antiviral agents. By targeting multiple pathways in the viral life cycle, combination therapies can offer enhanced efficacy, reduce required dosages, and potentially mitigate the development of resistance.
The Principle of Synergy: Targeting Multiple Viral Entry Pathways
This compound is a synthetic peptide mimetic that irreversibly inhibits furin, a host cell protease crucial for the maturation of glycoproteins of numerous viruses, including Flaviviruses and Coronaviruses.[1][2] Viruses like SARS-CoV-2 utilize a two-step process for cell entry, often involving both furin and another host protease, transmembrane protease serine 2 (TMPRSS2). Furin pre-cleaves the viral spike protein, priming it for subsequent cleavage by TMPRSS2 at the cell surface, which ultimately triggers membrane fusion and viral entry.[3][4][5]
By combining a furin inhibitor like this compound with a TMPRSS2 inhibitor, it is possible to block two critical and distinct steps in the viral entry process. This dual blockade is hypothesized to produce a synergistic antiviral effect, meaning the combined effect is significantly greater than the sum of the effects of each drug administered alone.
Quantitative Analysis of Synergistic Effects
While direct quantitative data for the synergistic effects of this compound with other specific antivirals is an area of ongoing research, studies on other potent furin inhibitors in combination with TMPRSS2 inhibitors provide strong evidence for this synergistic principle. The data below is from a study on the furin inhibitor MI-1851 and the TMPRSS2 inhibitor T-ex5 PPMO against SARS-CoV-2 in Calu-3 human airway cells.[4] this compound, as a well-characterized furin inhibitor, is expected to exhibit similar synergistic potential.
| Treatment | Virus Titer Reduction (fold-change) at 24h post-infection |
| Control (untreated) | 1 |
| T-ex5 PPMO (25 µM) | ~500 |
| MI-1851 (50 µM) | ~30 |
| Combination: T-ex5 PPMO (25 µM) + MI-1851 (50 µM) | ~15,000 |
Data adapted from a study on SARS-CoV-2 replication in Calu-3 cells.[4]
Another study investigating a combination of a non-toxic BOS furin inhibitor with the TMPRSS2 inhibitor camostat reported an average synergistic reduction of viral infection by approximately 95%.[3][5] These findings strongly support the strategy of combining furin and TMPRSS2 inhibitors for a potent antiviral effect.[3][4][5]
Experimental Protocols
The following is a generalized experimental protocol for assessing the synergistic antiviral effects of two compounds, based on methodologies described in the cited literature.[4][6]
1. Cell Culture and Virus Propagation:
-
Human cell lines susceptible to the virus of interest (e.g., Calu-3 for SARS-CoV-2) are cultured in appropriate media and conditions.
-
Viral stocks are propagated and titrated to determine the concentration required for infection experiments (e.g., multiplicity of infection - MOI).
2. Antiviral Synergy Assay (Checkerboard Assay):
-
Cells are seeded in 96-well plates and incubated overnight.
-
A dilution series of each compound (e.g., this compound and a TMPRSS2 inhibitor) is prepared.
-
The two compounds are added to the cells in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs. Control wells with single drugs and no drugs are included.
-
Cells are then infected with the virus at a predetermined MOI.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the antiviral effect is quantified.
3. Quantification of Antiviral Effect:
-
Viral Titer Reduction Assay: The supernatant from each well is collected, and the amount of infectious virus is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on a fresh layer of susceptible cells.
-
Quantitative RT-PCR (qRT-PCR): Viral RNA is extracted from the cell lysate or supernatant and quantified to measure the inhibition of viral replication.
-
Cell Viability/Cytopathic Effect (CPE) Assay: Cell viability is measured using assays like MTT or CellTiter-Glo to assess the protective effect of the drugs from virus-induced cell death.
4. Data Analysis:
-
The percentage of viral inhibition for each drug combination is calculated relative to the virus control.
-
Synergy is quantitatively assessed using models such as the Bliss independence model or the Loewe additivity model. A synergy score is calculated to determine if the combination is synergistic, additive, or antagonistic.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental designs, the following diagrams are provided.
Caption: Synergistic inhibition of SARS-CoV-2 entry pathway.
Caption: Experimental workflow for antiviral synergy testing.
Conclusion
The strategy of combining this compound with other antivirals, particularly those targeting different stages of the viral life cycle such as TMPRSS2 inhibitors, holds significant promise for developing more effective therapeutic regimens. The available data on similar furin inhibitors strongly suggests a high potential for synergistic effects, leading to a more potent and potentially resistance-limiting antiviral strategy. Further research to quantify the synergistic effects of this compound with a broader range of antiviral compounds is warranted and represents a promising avenue for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Decanoyl-RVKR-CMK TFA: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Decanoyl-RVKR-CMK TFA is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. All disposal procedures must comply with local, state, and federal regulations.
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, a peptide-based chloromethylketone (CMK) inhibitor used in biochemical research. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound.[1] A suitable respirator should be used when there is a risk of dust or aerosol formation.[1]
-
Ventilation: Use this compound only in areas with adequate exhaust ventilation.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] For long-term stability, store the powder at -20°C and solutions at -80°C.[2] Avoid direct sunlight and sources of ignition.[1]
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealed container for "this compound waste."
-
This container should be used for the pure compound, any contaminated materials (e.g., pipette tips, gloves, absorbent pads), and unused solutions.
-
-
Handling Spills:
-
In case of a spill, evacuate personnel from the immediate area.[1]
-
Wear full personal protective equipment.[1]
-
Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1]
-
For solid spills, carefully collect the material, avoiding dust formation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all cleanup materials into the designated waste container.[1]
-
-
Preparing for Disposal:
-
Ensure the waste container is tightly sealed and properly labeled with the chemical name and hazard symbols.
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all prevailing country, federal, state, and local regulations for hazardous waste disposal.[1]
-
Summary of Hazard Information
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273: Avoid release to the environment. P391: Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
